PptT-IN-1
Description
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Properties
Molecular Formula |
C18H29N5O2 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
3,5-diethyl-4-[(N'-ethylcarbamimidoyl)carbamoylamino]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H29N5O2/c1-6-12-9-14(16(24)21-11(4)5)10-13(7-2)15(12)22-18(25)23-17(19)20-8-3/h9-11H,6-8H2,1-5H3,(H,21,24)(H4,19,20,22,23,25) |
InChI Key |
YNLDPQYFFGLCQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1NC(=O)NC(=NCC)N)CC)C(=O)NC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of Phosphopantetheinyl Transferase (PptT) in Mycobacterium tuberculosis Lipid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cell envelope of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is a complex and lipid-rich structure essential for the bacterium's survival, virulence, and resistance to antibiotics. The biosynthesis of many of these complex lipids is dependent on the post-translational activation of large multienzyme complexes, namely polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). This activation is catalyzed by phosphopantetheinyl transferases (PPTases). M. tuberculosis possesses two such enzymes, AcpS and PptT. This guide focuses on the critical role of PptT (Rv2794c), a 4'-phosphopantetheinyl transferase, in the synthesis of key lipids, its essentiality for bacterial viability, and its emergence as a promising target for novel anti-tuberculosis therapeutics.
Introduction: The Function of PptT in M. tuberculosis
PptT is a crucial enzyme that catalyzes the transfer of a 4'-phosphopantetheine (P-pant) moiety from coenzyme A (CoA) to a conserved serine residue within the acyl carrier protein (ACP) or peptidyl carrier protein (PCP) domains of PKS and NRPS enzymes, respectively. This post-translational modification converts these enzymes from their inactive apo-form to their active holo-form, enabling them to participate in the biosynthesis of a wide array of complex lipids and secondary metabolites.
The P-pant arm, a flexible linker approximately 20 Å long, tethers the growing acyl or peptidyl chains and presents them to the various catalytic domains of the PKS and NRPS megasynthases. PptT is responsible for activating a specific subset of these enzymes, distinguishing its role from AcpS, which primarily activates the fatty acid synthase I (FAS-I) system. The substrates of PptT are involved in the biosynthesis of mycolic acids, phthiocerol dimycocerosates (PDIM), polyacyltrehaloses (PAT), sulfolipids (SL), and the siderophore mycobactin. Given the essentiality of these products for the bacterium, PptT is indispensable for the growth, survival, and persistence of M. tuberculosis both in vitro and during infection. This makes PptT a highly attractive target for the development of new anti-tuberculosis drugs.
PptT-Dependent Lipid and Siderophore Biosynthesis Pathways
PptT plays a central role in activating the enzymatic machinery responsible for producing some of the most important lipids and virulence factors in M. tuberculosis.
Mycolic Acid Biosynthesis
Mycolic acids are very long α-alkyl, β-hydroxy fatty acids that are the hallmark of the mycobacterial cell wall, providing a formidable barrier against hydrophilic drugs and host immune factors. The final condensation step in mycolic acid biosynthesis is catalyzed by the type I polyketide synthase Pks13. PptT is responsible for the phosphopantetheinylation and thereby the activation of the two acyl carrier protein (ACP) domains of Pks13, which is an essential step for mycolic acid production and, consequently, for the viability of M. tuberculosis.
Phthiocerol Dimycocerosate (PDIM) Biosynthesis
PDIMs are complex, surface-exposed lipids that play a crucial role in the virulence of M. tuberculosis, contributing to the impermeability of the cell wall and modulating the host immune response. The biosynthesis of the phthiocerol backbone of PDIM is carried out by a series of type I polyketide synthases, PpsA-E. PptT is required for the activation of these Pps enzymes, making it essential for PDIM synthesis.
Mycobactin Biosynthesis
Mycobactins are siderophores that are essential for iron acquisition by M. tuberculosis within the iron-limited environment of the host. The biosynthesis of mycobactin involves the non-ribosomal peptide synthetases (NRPS) MbtB and MbtE. PptT activates these NRPS enzymes, thereby playing a critical role in the ability of M. tuberculosis to scavenge iron, a process vital for its survival and replication.
PptT: A Novel Drug Target for Tuberculosis - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, necessitates the urgent development of novel therapeutics acting on new molecular targets. One such promising target is the 4'-phosphopantetheinyl transferase (PptT), an essential enzyme for the biosynthesis of key components of the mycobacterial cell wall and virulence factors. PptT catalyzes the transfer of the 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA) to acyl carrier protein (ACP) domains of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). This post-translational modification is critical for the activation of these enzymatic systems, which are responsible for the synthesis of mycolic acids, phthiocerol dimycocerosates (PDIMs), and mycobactin siderophores, all of which are vital for the survival, pathogenicity, and persistence of Mtb. The essentiality of PptT for Mtb growth both in vitro and in vivo, coupled with its absence in the mammalian host cytoplasm, makes it an attractive and largely unexploited target for novel anti-tuberculosis drug discovery. This technical guide provides a comprehensive overview of PptT, including its biochemical function, its role in Mtb pathogenesis, quantitative data on its inhibition, and detailed experimental protocols for studying this important enzyme.
The Role and Significance of PptT in Mycobacterium tuberculosis
Mycobacterium tuberculosis possesses two phosphopantetheinyl transferases, AcpS and PptT, which are not functionally redundant.[1] AcpS is primarily responsible for activating the fatty acid synthase-I (FAS-I) system, while PptT activates a broad range of type-I polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).[1] These PptT-dependent enzymes are crucial for the biosynthesis of complex lipids and virulence factors that define the pathogenicity of Mtb.
The enzymatic reaction catalyzed by PptT involves the transfer of the Ppant group from CoA to a conserved serine residue on the carrier protein (CP) domain of its substrate proteins.[2] This modification converts the inactive apo-CP into the functional holo-CP, which can then tether and transport the growing acyl chains during the biosynthesis of complex molecules.
PptT-Dependent Biosynthetic Pathways
The inhibition of PptT disrupts several critical biosynthetic pathways in M. tuberculosis, leading to bacterial cell death. These pathways include:
-
Mycolic Acid Synthesis: PptT activates Pks13, a type-I PKS that is essential for the final condensation step in the synthesis of mycolic acids, the hallmark lipid component of the mycobacterial cell wall.[3]
-
Phthiocerol Dimycocerosates (PDIM) Synthesis: PDIMs are complex lipids present in the outer membrane of Mtb that play a crucial role in virulence by masking the pathogen from the host immune system. PptT activates the PpsA-E enzymes required for PDIM biosynthesis.[4]
-
Mycobactin Siderophore Synthesis: Mtb requires iron for its survival and proliferation within the host. Mycobactins are siderophores that scavenge iron from the host environment. PptT activates the MbtB and MbtE NRPS enzymes involved in mycobactin synthesis.
The central role of PptT in these vital processes is depicted in the signaling pathway diagram below.
Quantitative Data on PptT Inhibition
A number of inhibitors targeting PptT have been identified, with the amidinourea compound AU 8918 being one of the most well-characterized. The inhibitory activity of this compound and its analogs has been quantified using various biochemical and whole-cell assays.
Table 1: In Vitro Inhibition of Mtb PptT
| Compound | BpsA Assay IC50 (µM) | Fluorescence Polarization (FP) Assay IC50 (µM) | Mtb H37Rv MIC90 (µM) | Reference |
| AU 8918 | 2.3 | 0.23 | 3.1 | |
| 2a | 84 | - | - | |
| 2b | 16 | - | - |
IC50: Half-maximal inhibitory concentration; MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of organisms.
Table 2: Enzyme Kinetics of Mtb PptT
| Enzyme | Substrate | Apparent K_m (µM) | V_max (relative units) | k_cat (hr⁻¹) | k_cat/K_m (µM⁻¹hr⁻¹) | Reference |
| Wild-type PptT | CoA | - | - | 119 | 198 | |
| PptT (W170S mutant) | CoA | similar to WT | - | 30 | 53 | |
| Wild-type PptT + 5 µM AU 8918 | CoA | Rises slightly | Declines | - | - | |
| Wild-type PptT + 10 µM AU 8918 | CoA | Rises slightly | Declines | - | - | |
| Wild-type PptT + 20 µM AU 8918 | CoA | Rises slightly | Declines | - | - | |
| Wild-type PptT + 40 µM AU 8918 | CoA | Rises slightly | Declines | - | - | |
| Wild-type PptT + 80 µM AU 8918 | CoA | Rises slightly | Declines | - | - |
K_m: Michaelis constant; V_max: Maximum reaction velocity; k_cat: Turnover number.
Table 3: In Vivo Efficacy of PptT Inhibition
| Study System | PptT Modulation | Outcome | Finding | Reference |
| Mouse Model | Conditional knockdown of PptT | Bacterial Load (CFU) in lungs and spleen | Depletion of PptT leads to a significant reduction in bacterial replication and survival during both acute and chronic phases of infection. | |
| Mouse Model | Treatment with AU 8918 | Bacterial Load (CFU) | AU 8918 is active in a mouse model of tuberculosis and leads to a reduction in bacterial burden. |
CFU: Colony Forming Units.
Experimental Protocols for PptT Research
The validation of PptT as a drug target has been supported by the development of robust high-throughput screening (HTS) assays to identify inhibitors. Below are detailed methodologies for two key assays.
Scintillation Proximity Assay (SPA) for PptT Activity
This assay measures the PptT-catalyzed transfer of a radiolabeled Ppant group from [³H]CoA to a biotinylated ACP substrate.
Workflow Diagram:
Detailed Protocol:
-
Reaction Setup: In a 96-well microplate, prepare a 10 µL reaction mixture containing:
-
4 µM biotinylated ACP substrate
-
4 µM Coenzyme A (with a [³H]CoA to CoA ratio of 1:1)
-
80 nM PptT enzyme
-
Test compound at desired concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop buffer.
-
Add 250 µg of streptavidin-coated SPA beads resuspended in water to each well.
-
Incubate for 30 minutes at room temperature to allow binding of the biotinylated ACP to the beads.
-
-
Signal Measurement: Measure the scintillation signal using a microplate scintillation counter. The signal intensity is directly proportional to the amount of [³H]holo-ACPb produced.
Colorimetric Assay using BpsA for PptT Activity
This assay utilizes the non-ribosomal peptide synthetase BpsA, which, when activated by PptT, synthesizes a blue pigment, indigoidine, from L-glutamine.
Workflow Diagram:
Detailed Protocol:
-
Reaction Setup: In a 96-well plate, prepare a 40 µL reaction mixture containing:
-
50 mM Tris-HCl (pH 8.0)
-
0.01% (v/v) Triton-X100
-
10 mM MgCl₂
-
5 mM ATP
-
5 mM L-glutamine
-
10 µM CoA
-
Test compound at desired concentrations
-
-
Enzyme Addition: Add 10 µL of PptT enzyme mix (containing 0.4 µM PptT in 50 mM Tris-HCl, pH 8.0) to each well.
-
Initiation of Indigoidine Synthesis: Add 10 µL of 0.6 µM apo-BpsA in 50 mM Tris-HCl (pH 8.0) to each well.
-
Incubation: Shake the plate at 1000 rpm for 10 seconds and incubate at room temperature for 1 hour.
-
Signal Development and Measurement:
-
Add 200 µL of DMSO to each well to solubilize the indigoidine pigment.
-
Incubate at 37°C with shaking at 200 rpm for 30 minutes.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Logical Framework for PptT as a Drug Target
The validation of a novel drug target involves a logical progression from initial identification to preclinical evaluation. The following diagram illustrates the key steps taken to establish PptT as a viable target for anti-tuberculosis drug development.
Conclusion and Future Directions
PptT stands out as a highly promising and validated target for the development of new anti-tuberculosis drugs. Its essential role in the biosynthesis of critical cell wall components and virulence factors, combined with the availability of robust screening assays, provides a solid foundation for drug discovery efforts. The identification of potent inhibitors like AU 8918 demonstrates the druggability of PptT.
Future research should focus on:
-
Structure-based drug design: Leveraging the crystal structure of PptT to design more potent and selective inhibitors.
-
Exploration of diverse chemical scaffolds: Moving beyond the amidinourea series to identify novel classes of PptT inhibitors with improved pharmacokinetic and safety profiles.
-
Combination therapy studies: Investigating the synergistic potential of PptT inhibitors with existing anti-tuberculosis drugs to shorten treatment duration and combat drug resistance.
The continued exploration of PptT as a drug target holds significant promise for delivering a new generation of therapeutics to combat the global threat of tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo Inhibition of the Mycobacterium Tuberculosis - Evotec [evotec.com]
- 3. In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opposing reactions in coenzyme A metabolism sensitize Mycobacterium tuberculosis to enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the PptT Pathway in Mycobacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cell envelope of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is a complex and unique structure rich in unusual lipids that are crucial for the bacterium's survival, virulence, and resistance to therapeutic agents.[1][2][3] The biosynthesis of many of these critical lipids, as well as non-ribosomal peptides like siderophores, is dependent on large multi-enzyme complexes known as Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPSs). These enzymatic systems require a post-translational modification to become active, a process catalyzed by 4'-phosphopantetheinyl transferases (PPTases). In mycobacteria, one such key enzyme is the 4'-phosphopantetheinyl transferase PptT.[2][3]
PptT plays a central role in the activation of a diverse array of PKS and NRPS systems, making it indispensable for the biosynthesis of mycolic acids, complex lipids, and the iron-scavenging siderophores known as mycobactins. Given its essentiality for the in vitro growth, persistence in macrophages, and survival of Mtb during infection, PptT has emerged as a highly attractive target for the development of novel anti-tuberculosis drugs. This technical guide provides a comprehensive overview of the PptT pathway, including its mechanism of action, key substrates, and its role in mycobacterial pathogenesis. Furthermore, it details experimental protocols for studying PptT and presents quantitative data on its inhibition, offering valuable insights for researchers and drug development professionals.
The PptT-Mediated Activation Pathway
The fundamental function of PptT is to convert inactive apo-carrier proteins (acyl carrier proteins [ACPs] and peptidyl carrier proteins [PCPs]) within PKS and NRPS modules into their active holo-forms. This activation is achieved through the transfer of a 4'-phosphopantetheine (Ppant) group from a donor molecule, Coenzyme A (CoA), to a conserved serine residue on the carrier protein. This process is magnesium-dependent. The attached flexible Ppant arm, with its terminal thiol group, then serves as a covalent attachment point for the growing polyketide or polypeptide chain, facilitating its transfer between the various catalytic domains of the synthase.
Key Substrates of PptT
PptT exhibits broad substrate specificity, activating a multitude of PKS and NRPS systems involved in the biosynthesis of critical mycobacterial components:
-
Mycolic Acid Biosynthesis: PptT activates Pks13, a type I PKS that is essential for the final condensation step in mycolic acid synthesis. Mycolic acids are the major constituents of the mycobacterial outer membrane, forming a waxy barrier that contributes to impermeability and resistance to drugs.
-
Virulence-Associated Lipids: PptT is responsible for the activation of several PKSs required for the synthesis of complex lipids that play a direct role in virulence. These include:
-
Phthiocerol Dimycocerosates (PDIMs): Produced by the PpsA-E PKS system.
-
Phenolic Glycolipids (PGLs): Synthesized by the Pks15/1 PKS.
-
Polyacyltrehaloses (PATs): Produced by the PapA1-A3 PKS system.
-
Sulfolipids (SLs): Synthesized by the Pks2 PKS.
-
-
Mycobactin Siderophores: PptT activates NRPSs such as MbtB and MbtE, which are essential for the synthesis of mycobactins. These iron-chelating molecules are crucial for iron acquisition from the host environment, a process vital for bacterial survival and replication.
The central role of PptT in activating these diverse and essential biosynthetic pathways is depicted in the following signaling pathway diagram.
References
- 1. Opposing reactions in coenzyme A metabolism sensitize Mycobacterium tuberculosis to enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4'-Phosphopantetheinyl transferase PptT, a new drug target required for Mycobacterium tuberculosis growth and persistence in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Strategy: Initial Studies into PptT Inhibition for Combating Mycobacterium tuberculosis
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
The escalating threat of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel therapeutic targets. One such promising target is the 4'-phosphopantetheinyl transferase (PptT), an essential enzyme for the biosynthesis of the unique and complex mycobacterial cell wall and the production of virulence factors. This technical guide provides a comprehensive overview of the foundational studies on PptT inhibition, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological and experimental frameworks. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the fight against tuberculosis.
The Critical Role of PptT in M. tuberculosis Pathogenesis
M. tuberculosis possesses a formidable cell envelope, rich in unique lipids like mycolic acids, which is crucial for its survival, virulence, and resistance to conventional antibiotics.[1] The synthesis of these complex lipids, as well as other virulence factors such as siderophores (e.g., mycobactin), is dependent on large enzymatic complexes, namely polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).[1][2] These enzymes are inactive in their apo-form and require post-translational modification to become functional.
This is where PptT plays an indispensable role. PptT catalyzes the transfer of a 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA) to a conserved serine residue on the acyl carrier protein (ACP) or peptidyl carrier protein (PCP) domains of PKS and NRPS enzymes, respectively.[3][4] This modification converts the apo-enzymes into their active holo-forms, enabling them to participate in the biosynthesis of essential cellular components. Genetic studies have confirmed that PptT is essential for the in vitro growth of M. bovis BCG and for the replication and survival of M. tuberculosis during infection in mice, solidifying its status as a validated drug target.
Below is a diagram illustrating the central role of PptT in the activation of PKS and NRPS systems.
Early PptT Inhibitors: The Amidinourea Class
Initial high-throughput screening efforts led to the discovery of the amidinourea compound, AU8918, as a potent inhibitor of Mtb growth. Subsequent studies confirmed that AU8918 exerts its bactericidal effect by directly targeting PptT. This discovery marked a significant milestone in the pursuit of PptT-targeted therapies.
Quantitative Data on PptT Inhibitors
The initial characterization of AU8918 and its analogs provided crucial quantitative data on their inhibitory potential. These findings are summarized in the table below.
| Compound | PptT IC50 (FP Assay, µM) | PptT IC50 (BpsA Assay, µM) | Mtb H37Rv MIC90 (µM) |
| AU8918 | 0.23 | 2.3 | 3.1 |
| Analog 3a | 0.71 | Not Reported | 42 |
Note: The Fluorescence Polarization (FP) assay is generally more sensitive than the BpsA-coupled assay, resulting in lower IC50 values.
Key Experimental Protocols
The study of PptT inhibition relies on a set of robust biochemical and cellular assays. The methodologies for the key experiments are detailed below.
PptT Expression and Purification
Recombinant Mtb PptT is typically expressed in E. coli as a fusion protein to enhance solubility and facilitate purification.
-
Cloning: The pptT gene from M. tuberculosis H37Rv is cloned into an expression vector, often with an N-terminal fusion tag such as Maltose Binding Protein (MBP).
-
Expression: The expression construct is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase, and protein expression is induced with IPTG.
-
Lysis: Cells are harvested by centrifugation and lysed using sonication or high-pressure homogenization in a buffer containing protease inhibitors.
-
Purification: The soluble lysate is subjected to affinity chromatography corresponding to the fusion tag (e.g., amylose resin for MBP-tags). The fusion tag may then be cleaved by a specific protease, followed by further purification steps like ion-exchange and size-exclusion chromatography to obtain highly pure PptT.
Biochemical Assays for PptT Activity
Two primary in vitro assays have been instrumental in the initial studies of PptT inhibitors.
This is a colorimetric assay that indirectly measures PptT activity.
-
Principle: PptT activates the apo-form of BpsA, a non-ribosomal peptide synthetase from Streptomyces lavendulae. The resulting holo-BpsA then catalyzes the conversion of L-glutamine into the blue pigment indigoidine, the formation of which can be monitored spectrophotometrically at 590 nm.
-
Procedure:
-
The reaction mixture contains PptT, apo-BpsA, CoA, L-glutamine, ATP, and MgCl2 in a suitable buffer.
-
The reaction is initiated by the addition of CoA.
-
The rate of indigoidine formation is measured over time.
-
For inhibitor studies, various concentrations of the test compound are pre-incubated with PptT before initiating the reaction.
-
This is a direct binding assay that measures the displacement of a fluorescently labeled CoA analog from the PptT active site.
-
Principle: A fluorescently labeled CoA derivative (e.g., Bodipy-CoA) binds to PptT, resulting in a high FP signal. An inhibitor that binds to the CoA binding site will displace the fluorescent probe, leading to a decrease in the FP signal.
-
Procedure:
-
PptT is incubated with the fluorescent CoA probe in a microplate well.
-
The test compound is added at varying concentrations.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The FP is measured using a plate reader equipped with appropriate filters.
-
The general workflow for identifying PptT inhibitors using these biochemical assays is depicted below.
References
- 1. 4′-Phosphopantetheinyl Transferase PptT, a New Drug Target Required for Mycobacterium tuberculosis Growth and Persistence In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinpathology.com [clinpathology.com]
- 3. researchgate.net [researchgate.net]
- 4. PptT in the spotlight: deciphering the mechanism of action of an essential enzyme from Mycobacterium tuberculosis - IPBS-Toulouse [ipbs.fr]
The Essential Role of Phosphopantetheinyl Transferase (PptT) in Mycobacterial Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphopantetheinyl transferase T (PptT) is a crucial enzyme in Mycobacterium tuberculosis, the causative agent of tuberculosis. It plays an indispensable role in the activation of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are vital for the biosynthesis of the unique and complex mycobacterial cell wall, including mycolic acids and other essential virulence factors. The essentiality of PptT for mycobacterial growth and survival, both in laboratory culture and during infection, has been robustly demonstrated through genetic studies. This central role in mycobacterial physiology positions PptT as a highly attractive target for the development of novel anti-tubercular therapeutics. This technical guide provides a comprehensive overview of the critical function of PptT, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways and experimental workflows.
The Indispensable Function of PptT in Mycobacteria
Mycobacteria possess two primary phosphopantetheinyl transferases, AcpS and PptT, which are not functionally redundant. While AcpS is responsible for activating the fatty acid synthase I (FAS-I) system, PptT is dedicated to the post-translational modification of a diverse array of type-I PKS and NRPS. This modification involves the transfer of a 4'-phosphopantetheine (4'-PP) moiety from Coenzyme A (CoA) to a conserved serine residue within the acyl carrier protein (ACP) or peptidyl carrier protein (PCP) domains of these synthetases. This process converts the inactive apo-enzymes into their active holo-forms, a prerequisite for their function in synthesizing complex lipids and secondary metabolites.
The substrates of PptT are integral to the survival and pathogenicity of M. tuberculosis. Notably, PptT activates PKS13, an enzyme essential for the final condensation step of mycolic acid biosynthesis. Mycolic acids are the hallmark of the mycobacterial cell wall, providing a formidable barrier against antibiotics and host immune responses. Furthermore, PptT activates the NRPS enzymes MbtB and MbtE, which are required for the synthesis of mycobactin, a siderophore essential for iron acquisition and virulence.[1][2]
The absolute requirement of PptT for mycobacterial viability has been unequivocally established through the generation of conditional knockout mutants. In these strains, the expression of the pptT gene is placed under the control of an inducible promoter, such as the tetracycline-regulated system.[3] The withdrawal of the inducer leads to the depletion of PptT, resulting in a halt in bacterial growth and eventual cell death.[3]
Quantitative Analysis of PptT Essentiality
The essentiality of PptT has been quantified through in vitro and ex vivo experiments using conditional mutants of M. bovis BCG and M. tuberculosis. Depletion of PptT leads to a significant reduction in bacterial viability, as measured by Colony Forming Units (CFU).
| Organism | Condition | Time Point | Log10 CFU Reduction (Compared to Induced Control) | Reference |
| M. bovis BCG | In vitro culture without ATc | 4 days | 2.87 | [3] |
| M. tuberculosis | In vitro culture without ATc | 4 days | 3.75 |
ATc: Anhydrotetracycline (inducer for the tetracycline-regulated expression system)
Signaling and Biosynthetic Pathways Involving PptT
The central role of PptT is to activate a specific subset of enzymes required for the biosynthesis of critical mycobacterial components. The following diagram illustrates the PptT-mediated signaling pathway.
Caption: PptT catalyzes the transfer of 4'-phosphopantetheine from CoA to apo-PKS and apo-NRPS, leading to their activation and the subsequent biosynthesis of essential molecules like mycolic acids and mycobactin.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the essentiality of PptT.
Construction of a Tetracycline-Inducible PptT Conditional Mutant
This protocol describes the generation of a M. tuberculosis strain where pptT expression is controlled by an anhydrotetracycline (ATc)-inducible promoter.
Workflow Diagram:
Caption: A streamlined workflow for creating a PptT conditional knockout mutant in Mycobacterium tuberculosis.
Detailed Methodology:
-
Vector Construction:
-
A suicide vector (non-replicating in mycobacteria) is engineered to contain:
-
The tetracycline repressor gene (tetR) and the tetracycline operator (tetO) sequences upstream of a multiple cloning site.
-
A truncated, promoter-less version of the pptT gene is cloned downstream of the tetO sequence.
-
A selectable marker, such as a hygromycin resistance cassette.
-
-
-
Electroporation:
-
Prepare electrocompetent M. tuberculosis H37Rv cells.
-
Electroporate the constructed suicide vector into the competent cells.
-
-
Selection of Recombinants:
-
Plate the electroporated cells on Middlebrook 7H10 agar containing hygromycin and anhydrotetracycline (ATc, e.g., 50-100 ng/mL) to select for single-crossover homologous recombinants.
-
-
Genotypic Verification:
-
Confirm the correct integration of the vector at the native pptT locus via Southern blotting and PCR analysis of genomic DNA from the selected colonies.
-
In Vitro Growth Inhibition Assay
This assay is used to determine the effect of PptT depletion on the growth of the conditional mutant in liquid culture.
Methodology:
-
Inoculum Preparation:
-
Grow the PptT conditional mutant in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80, in the presence of ATc (e.g., 50 ng/mL) to mid-log phase (OD600 of 0.4-0.6).
-
-
Culture Setup:
-
Wash the cells twice with fresh medium lacking ATc.
-
Inoculate two sets of cultures with the washed cells at a starting OD600 of 0.05.
-
Set 1 (Induced): Add ATc to the medium.
-
Set 2 (Repressed): Do not add ATc to the medium.
-
-
-
Growth Monitoring:
-
Incubate the cultures at 37°C with shaking.
-
At designated time points (e.g., daily for 7 days), determine the bacterial viability by plating serial dilutions on Middlebrook 7H10 agar (with ATc for the repressed culture to allow for colony formation) and counting the Colony Forming Units (CFU) after 3-4 weeks of incubation.
-
Macrophage Infection Assay
This assay assesses the requirement of PptT for the survival and replication of M. tuberculosis within macrophages.
Methodology:
-
Macrophage Culture:
-
Culture a suitable macrophage cell line (e.g., THP-1 or J774A.1) in RPMI 1640 medium supplemented with 10% fetal bovine serum. For THP-1 cells, induce differentiation into macrophage-like cells with phorbol 12-myristate 13-acetate (PMA).
-
-
Infection:
-
Infect the macrophage monolayer with the PptT conditional mutant (pre-cultured in the presence of ATc) at a multiplicity of infection (MOI) of 1:1 to 10:1 (bacteria to macrophage).
-
Incubate for 4 hours to allow for phagocytosis.
-
-
Removal of Extracellular Bacteria:
-
Wash the cells with fresh medium and then incubate with a low concentration of gentamicin (e.g., 50 µg/mL) for 1 hour to kill extracellular bacteria.
-
-
PptT Depletion and Intracellular Growth:
-
Wash the cells again and replace the medium with fresh medium with or without ATc.
-
At various time points post-infection (e.g., 0, 2, 4, and 6 days), lyse the macrophages with a solution of 0.1% Triton X-100.
-
-
Enumeration of Intracellular Bacteria:
-
Plate serial dilutions of the cell lysates on Middlebrook 7H10 agar (with ATc) to determine the number of intracellular CFU.
-
Scintillation Proximity Assay (SPA) for PptT Activity
This high-throughput assay measures the enzymatic activity of PptT by detecting the transfer of a radiolabeled 4'-PP group to a biotinylated ACP domain.
Principle: A biotinylated ACP substrate is captured on streptavidin-coated SPA beads. When PptT transfers the 3H-labeled 4'-PP moiety from [3H]CoA to the ACP, the radioactivity is brought into close proximity to the scintillant within the bead, generating a light signal that is proportional to the enzyme activity.
Methodology:
-
Reaction Mixture Preparation:
-
In a 96-well or 384-well plate, prepare a reaction mixture containing:
-
Purified recombinant PptT enzyme.
-
Biotinylated apo-ACP domain of a PKS or NRPS.
-
[3H]Coenzyme A.
-
Reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, pH 7.5).
-
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the PptT enzyme.
-
Incubate at room temperature for a defined period (e.g., 30-60 minutes).
-
-
Signal Detection:
-
Stop the reaction and add streptavidin-coated SPA beads.
-
Allow the beads to settle and capture the biotinylated ACP.
-
Measure the light emission using a scintillation counter.
-
Conclusion and Future Directions
The essentiality of PptT for the growth and survival of Mycobacterium tuberculosis is firmly established, making it a compelling target for the development of novel anti-tubercular drugs. The methodologies outlined in this guide provide a robust framework for the continued investigation of PptT and the screening for its inhibitors. Future research should focus on high-throughput screening campaigns utilizing the described enzymatic assays to identify novel chemical scaffolds that can effectively inhibit PptT activity. Furthermore, the detailed characterization of PptT inhibitors in the context of in vitro and intracellular growth models will be crucial for their progression into preclinical and clinical development. The exploration of PptT's role in the broader context of mycobacterial physiology and pathogenesis will continue to provide valuable insights into the biology of this formidable pathogen.
References
PptT-IN-1: A Technical Guide on its Impact on Mycolic Acid Biosynthesis in Mycobacterium tuberculosis
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature does not contain specific information on a compound designated "PptT-IN-1". This technical guide is based on the well-characterized and potent PptT inhibitor, amidinourea compound 8918 (AU-8918) , which is a leading exemplar for inhibitors of this target. The information presented herein serves as a comprehensive overview of the mechanism and impact of inhibiting the phosphopantetheinyl transferase PptT, a critical enzyme in Mycobacterium tuberculosis mycolic acid biosynthesis.
Executive Summary
Mycolic acids are indispensable components of the mycobacterial cell wall, providing a crucial permeability barrier and contributing significantly to the virulence and drug resistance of Mycobacterium tuberculosis. The biosynthesis of these complex lipids is a multi-step process involving several essential enzymes, making it an attractive target for novel anti-tuberculosis drug development. One such key enzyme is the 4'-phosphopantetheinyl transferase PptT. PptT is responsible for the post-translational modification and activation of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are vital for the synthesis of various lipids, including mycolic acids.
Inhibition of PptT disrupts the production of essential cell wall components, leading to mycobacterial death. Amidinourea-based compounds, exemplified by AU-8918, have emerged as potent inhibitors of PptT. This guide provides an in-depth analysis of the impact of PptT inhibition by these compounds on mycolic acid biosynthesis, including their mechanism of action, quantitative data on their efficacy, and detailed experimental protocols for their characterization.
The Role of PptT in Mycolic Acid Biosynthesis
Mycolic acid synthesis is a complex pathway involving two main fatty acid synthase systems, FAS-I and FAS-II, and a final condensation step catalyzed by the polyketide synthase Pks13. For Pks13 to be active, its acyl carrier protein (ACP) domains must be post-translationally modified by the transfer of a 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA). This crucial activation step is catalyzed by the phosphopantetheinyl transferase, PptT.[1][2][3]
By transferring the Ppant arm to the apo-ACP domains of Pks13, PptT converts it to the active holo-form. The terminal thiol of the Ppant arm then serves as an anchor for the growing mero-mycolic and alpha-branch fatty acid chains, facilitating their condensation to form the mycolic acid backbone.[3][4] Therefore, PptT is a linchpin in the mycolic acid biosynthetic pathway, and its inhibition leads to a halt in the production of these essential lipids.
Mechanism of Action of PptT Inhibitors
Amidinourea compounds, such as AU-8918, act as competitive inhibitors of PptT. They are designed to mimic the structure of the co-substrate, coenzyme A, and bind to the active site of PptT. This binding event prevents the interaction of PptT with its natural substrate, CoA, thereby blocking the transfer of the 4'-phosphopantetheine group to the ACP domains of Pks13 and other PKS/NRPS enzymes. The inability to activate these enzymes leads to the cessation of mycolic acid synthesis and the production of other essential lipids, ultimately resulting in bacterial cell death.
References
- 1. Mycobacterium tuberculosis PptT Inhibitors Based on Heterocyclic Replacements of Amidinoureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. 4′-Phosphopantetheinyl Transferase PptT, a New Drug Target Required for Mycobacterium tuberculosis Growth and Persistence In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Characterization of PptT Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: PptT as a Novel Target for Tuberculosis Therapy
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique and complex lipid-rich cell envelope that is crucial for its survival, pathogenesis, and resistance to conventional antibiotics.[1] The synthesis of many of these essential lipids, including mycolic acids and other virulence factors like phthiocerol dimycocerosates (DIM), polyacyltrehaloses (PAT), and sulfolipids (SL), depends on the activity of large multi-domain enzymes such as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).[2]
These enzymes are synthesized as inactive apo-proteins and require a critical post-translational modification to become functional. This activation is catalyzed by 4′-phosphopantetheinyl transferases (PPTases), which transfer the 4′-phosphopantetheine (Ppt) moiety from Coenzyme A (CoA) to a conserved serine residue on the acyl or peptidyl carrier protein (ACP or PCP) domains of PKS and NRPS enzymes.[3] Mtb has two primary PPTases, AcpS and PptT.[1] PptT (encoded by rv2794c) is responsible for activating the PKS and NRPS systems involved in the biosynthesis of the aforementioned virulence lipids and the iron-scavenging siderophores known as mycobactins.[4]
Crucially, PptT has been demonstrated to be essential for the growth of Mtb in vitro and for its survival and replication during infection in mouse models. Its indispensable role in both bacterial viability and virulence makes it a highly attractive and validated target for the development of new anti-tuberculosis drugs with novel mechanisms of action.
The PptT Catalytic Pathway
The core function of PptT is the Mg²⁺-dependent transfer of the Ppt arm from CoA to the carrier protein domain of its substrate enzymes. This reaction converts the inactive apo-carrier protein into the active holo-form. The newly attached flexible Ppt arm, with its terminal thiol group, serves as a molecular swing to tether and transport the growing lipid or peptide chains between the various catalytic domains of the PKS or NRPS machinery. Inhibition of PptT disrupts this entire process, leading to a halt in the production of multiple essential cell wall components and virulence factors, ultimately resulting in bacterial death.
Caption: Figure 1: PptT catalyzes the transfer of phosphopantetheine from CoA to activate carrier proteins.
Discovery and Characterization of PptT Inhibitors
The validation of PptT as an essential enzyme has spurred efforts to identify small molecule inhibitors. High-throughput screening (HTS) campaigns have been developed to screen large compound libraries for PptT inhibitory activity. These efforts have led to the discovery of several classes of inhibitors, most notably the amidinoureas.
Key Inhibitor Class: Amidinoureas
A phenotypic screen for compounds that inhibit Mtb growth led to the identification of the amidinourea (AU) class of inhibitors, exemplified by the lead compound AU 8918 . Subsequent genetic and biochemical studies confirmed that AU 8918 exerts its bactericidal effect by directly targeting and inhibiting PptT. X-ray crystallography has revealed that AU 8918 binds within the narrow hydrophobic channel of the PptT active site that normally accommodates the pantetheine arm of CoA, with a key charge-charge interaction between the protonated amidinourea moiety and the glutamate residue E157.
Structure-activity relationship (SAR) studies have been conducted to optimize the potency and pharmacological properties of the amidinourea scaffold, leading to the synthesis of various analogs.
Quantitative Data on PptT Inhibitors
The characterization of PptT inhibitors involves quantifying their potency both against the isolated enzyme (in vitro) and against whole Mtb cells. Key metrics include the half-maximal inhibitory concentration (IC₅₀) from biochemical assays and the minimum inhibitory concentration (MIC) from whole-cell growth inhibition assays.
| Inhibitor | Assay Type | IC₅₀ (µM) | MIC₉₀ (µM) vs Mtb H37Rv | Notes | Reference(s) |
| AU 8918 | BpsA Assay | 2.3 | 3.1 | Lead amidinourea compound. | |
| FP Assay | 0.23 | Fluorescence polarization assay shows higher potency. | |||
| Compound 3a | FP Assay | 0.71 | 42 | 2,6-diaminopyridine scaffold, an AU 8918 analog. | |
| Compound 5d | FP Assay | 0.16 | 13 | Analog with improved on-target activity. | |
| Raltitrexed | BpsA Assay | < 0.01 | > 50 | Potent enzyme inhibitor but poor whole-cell activity. |
Note: IC₅₀ and MIC values can vary between different assay formats and experimental conditions. FP Assay refers to Fluorescence Polarization assay; BpsA Assay is a colorimetric coupled-enzyme assay.
Experimental Protocols for PptT Inhibition Assays
Several robust assays have been developed for HTS and characterization of PptT inhibitors. The BpsA-based colorimetric assay is particularly useful as it is straightforward and avoids the use of modified or radiolabeled substrates that may not be accepted by the PptT enzyme.
BpsA-Coupled Colorimetric Assay Workflow
This assay leverages the non-ribosomal peptide synthetase BpsA, which, upon activation by PptT, catalyzes the conversion of L-glutamine into the blue pigment indigoidine. The amount of blue color produced is directly proportional to PptT activity, and inhibition is measured as a reduction in the final absorbance reading.
Caption: Figure 2: A typical high-throughput screening workflow using the BpsA colorimetric assay.
Detailed Protocol for BpsA Assay (96-well plate format)
This protocol is adapted from methodologies described in the literature.
1. Materials and Reagents:
-
Purified apo-BpsA enzyme
-
Purified Mtb PptT enzyme (use freshly thawed for each assay)
-
Coenzyme A (CoA)
-
ATP
-
L-glutamine
-
Magnesium Chloride (MgCl₂)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, with 0.01% (v/v) Triton-X 100
-
Test compounds (inhibitors) dissolved in DMSO
-
DMSO (for reaction stop and solubilization)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 590 nm
2. Assay Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in the assay buffer. Add 30 µL of each compound dilution to the wells of a 96-well plate. Include wells for positive controls (no inhibitor, 100% activity) and negative controls (no PptT, 0% activity), adding 30 µL of buffer with the corresponding DMSO concentration.
-
PptT Addition & Pre-incubation: Add 35 µL of a solution containing 0.4 µM PptT in assay buffer to each well. Shake the plate gently and pre-incubate for 15-30 minutes at room temperature to allow inhibitors to bind to the enzyme.
-
Reaction Initiation: Prepare a reaction master mix containing assay buffer, 10 mM MgCl₂, 5 mM ATP, 5 mM L-glutamine, 10 µM CoA, and 0.6 µM apo-BpsA. Add 35 µL of this master mix to each well to initiate the reaction. The final volume will be 100 µL.
-
Incubation: Shake the plate at 1000 rpm for 10 seconds and incubate at room temperature for 1 hour.
-
Reaction Quenching and Solubilization: Add 200 µL of DMSO to each well to stop the reaction and solubilize the blue indigoidine product.
-
Signal Detection: Incubate the plate at 37°C with shaking for 30 minutes to ensure complete solubilization. Measure the absorbance at 590 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * [1 - (Abs_compound - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC₅₀ value for each active compound.
Conclusion and Future Directions
PptT is a well-validated, essential enzyme in Mycobacterium tuberculosis, representing a promising target for novel anti-tubercular therapeutics. The development of robust HTS assays has enabled the discovery of potent inhibitors, such as the amidinourea series. Current research focuses on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles while minimizing off-target effects like cardiotoxicity, which has been observed with some analogs. The continued exploration of PptT inhibitors provides a critical pathway toward developing new drugs to combat the global threat of tuberculosis.
References
- 1. 4′-Phosphopantetheinyl Transferase PptT, a New Drug Target Required for Mycobacterium tuberculosis Growth and Persistence In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinpathology.com [clinpathology.com]
- 3. PptT in the spotlight: deciphering the mechanism of action of an essential enzyme from Mycobacterium tuberculosis - IPBS-Toulouse [ipbs.fr]
- 4. researchgate.net [researchgate.net]
The Pivotal Role of Phosphopantetheinyl Transferases in Bacterial Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phosphopantetheinyl transferases (PPTases) are a superfamily of essential enzymes that catalyze the post-translational modification of carrier proteins involved in a wide array of biosynthetic pathways in bacteria. This technical guide provides an in-depth exploration of the function of PPTases in bacterial pathogens, highlighting their critical roles in both primary and secondary metabolism. By activating acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs), PPTases are indispensable for the synthesis of fatty acids, as well as a diverse range of virulence factors, including polyketides, non-ribosomal peptides, and siderophores. This central role in pathogenesis positions PPTases as attractive targets for the development of novel antimicrobial agents. This document details the classification of PPTases, their biochemical mechanisms, their impact on bacterial virulence, and provides a compilation of quantitative data and detailed experimental protocols for their study.
Introduction to Phosphopantetheinyl Transferases
Phosphopantetheinyl transferases are crucial for the biological activity of several large multi-domain enzyme complexes, namely fatty acid synthases (FAS), polyketide synthases (PKSs), and non-ribosomal peptide synthetases (NRPSs)[1][2][3]. These enzymes catalyze the transfer of a 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA) to a conserved serine residue on a carrier protein domain (either an ACP or PCP)[1][3]. This covalent modification converts the inactive apo-carrier protein into its active holo-form, which is essential for the initiation and elongation of fatty acid, polyketide, and non-ribosomal peptide chains. The flexible 20 Å Ppant arm acts as a swinging arm to shuttle the growing biosynthetic intermediates between the various catalytic domains of the synthase machinery.
Classification of Bacterial PPTases
Bacterial PPTases are primarily classified into two main families based on their sequence, structure, and substrate specificity: AcpS-type and Sfp-type.
-
AcpS-type (Type I): These are typically smaller proteins (around 120-140 amino acids) that function as homotrimers. AcpS-type PPTases are primarily associated with primary metabolism, specifically the activation of ACPs in the type II fatty acid synthase (FASII) pathway, which is essential for bacterial viability. Their substrate specificity is generally narrow, limited to ACPs of fatty acid synthesis.
-
Sfp-type (Type II): Named after the Sfp PPTase from Bacillus subtilis required for surfactin production, these enzymes are larger (around 220-240 amino acids) and are monomeric, though they adopt a pseudo-dimeric structure. Sfp-type PPTases exhibit broad substrate specificity and are predominantly involved in secondary metabolism, activating carrier proteins within PKS and NRPS pathways. They are often responsible for the biosynthesis of a wide range of secondary metabolites that act as virulence factors, including toxins, siderophores, and other bioactive molecules. Some bacteria, such as Pseudomonas aeruginosa, possess only a single Sfp-type PPTase that is essential for both primary and secondary metabolism.
A third, less common family of PPTases includes those that are integrated as a domain within a larger synthase enzyme, such as in some fungal fatty acid synthases.
The Central Role of PPTases in Bacterial Pathogen Virulence
The function of PPTases is intrinsically linked to the ability of many bacterial pathogens to cause disease. By enabling the synthesis of critical cellular components and virulence factors, PPTases are key players in bacterial pathogenesis.
Primary Metabolism and Bacterial Viability
The AcpS-type PPTase-dependent FASII pathway is responsible for the synthesis of fatty acids, which are essential components of bacterial cell membranes. Inhibition or deletion of the AcpS enzyme is often lethal to the bacterium, making it a promising target for broad-spectrum antibiotics. In some pathogens like Pseudomonas aeruginosa, a single Sfp-type PPTase, PcpS, is responsible for activating both fatty acid synthesis and secondary metabolite pathways, rendering it essential for growth.
Secondary Metabolism and the Production of Virulence Factors
Sfp-type PPTases are critical for the production of a vast arsenal of secondary metabolites that contribute to bacterial virulence. These include:
-
Non-ribosomal peptides (NRPs): A diverse class of molecules with various biological activities, including toxins, siderophores, and surfactants that can act as virulence factors. For example, the production of the siderophore pyoverdine in P. aeruginosa and the toxin cereulide in Bacillus cereus are dependent on Sfp-type PPTases.
-
Polyketides (PKs): Another large family of structurally diverse natural products with potent biological activities, including many antibiotics and toxins. The biosynthesis of the macrolide toxin mycolactone by Mycobacterium ulcerans is a well-known example of a PKS-derived virulence factor requiring PPTase activation.
-
Siderophores: These are high-affinity iron-chelating molecules that are crucial for bacterial survival in the iron-limited environment of the host. Pathogens secrete siderophores to scavenge iron, an essential nutrient for growth and proliferation. The biosynthesis of many siderophores, such as enterobactin in Escherichia coli and mycobactin in Mycobacterium tuberculosis, is carried out by NRPS or hybrid PKS/NRPS machinery that requires activation by an Sfp-type PPTase. The deletion of the Sfp-type PPTase gene often leads to an inability to produce siderophores and a corresponding attenuation of virulence.
dot
Caption: Workflow for an in vitro colorimetric PPTase activity assay.
Screening for PPTase Inhibitors (Fluorescence Polarization Assay)
This high-throughput assay measures the change in fluorescence polarization when a fluorescently labeled CoA analog is transferred to a carrier protein by a PPTase.
Materials:
-
Purified PPTase enzyme
-
Purified carrier protein (e.g., ACP or a synthetic peptide substrate)
-
Fluorescently labeled Coenzyme A (e.g., Rhodamine-CoA)
-
Test compounds (inhibitors)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.6, 10 mM MgCl₂)
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Dispense the test compounds into the wells of the microplate.
-
Add the fluorescently labeled CoA and the carrier protein to each well.
-
Initiate the reaction by adding the PPTase enzyme.
-
Incubate the plate for a defined period.
-
Measure the fluorescence polarization. A decrease in the rate of polarization change indicates inhibition of the PPTase.
Analysis of Secondary Metabolite Production (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique to detect and quantify the production of non-ribosomal peptides and polyketides in bacterial cultures.
Materials:
-
Bacterial culture (wild-type and PPTase mutant)
-
Solvent for extraction (e.g., ethyl acetate, methanol)
-
LC-MS system with a suitable column (e.g., C18)
-
Solvents for mobile phase (e.g., water with formic acid, acetonitrile with formic acid)
Procedure:
-
Grow the bacterial strains under conditions known to induce secondary metabolite production.
-
Extract the secondary metabolites from the culture supernatant or cell pellet using an appropriate organic solvent.
-
Dry the extract and resuspend it in a suitable solvent for LC-MS analysis.
-
Inject the sample into the LC-MS system.
-
Separate the compounds using a gradient of the mobile phase.
-
Detect the compounds using the mass spectrometer, often in both positive and negative ion modes.
-
Analyze the data to identify and quantify the compounds of interest by comparing the chromatograms of the wild-type and mutant strains.
dot
References
- 1. The Phosphopantetheinyl Transferases: Catalysis of a Posttranslational Modification Crucial for Life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Expressed Nonribosomal Peptide Synthetases and Polyketide Synthases Using LC-MS/MS-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Expressed Nonribosomal Peptide Synthetases and Polyketide Synthases Using LC-MS/MS-Based Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PptT Inhibitor Screening in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, necessitates the discovery of novel therapeutic agents that act on new molecular targets. One such promising target is the 4'-phosphopantetheinyl transferase (PptT), an essential enzyme for Mtb survival and virulence.[1][2] PptT catalyzes the transfer of the 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA) to acyl carrier protein (ACP) domains of various synthases. This post-translational modification is critical for the biosynthesis of mycolic acids, complex lipids, and siderophores that are vital for the structural integrity of the mycobacterial cell wall and for iron acquisition, respectively.[1][2] Inhibition of PptT disrupts these essential pathways, leading to bacterial death, making it an attractive target for the development of new anti-tubercular drugs.
This document provides detailed protocols for the evaluation of potential PptT inhibitors against M. tuberculosis, including a whole-cell activity assay, biochemical assays for target engagement, and a cytotoxicity assay to assess selectivity.
PptT Signaling Pathway
The enzyme PptT plays a crucial role in the activation of multiple biosynthetic pathways essential for the survival and pathogenicity of M. tuberculosis. It functions by transferring the 4'-phosphopantetheine group from Coenzyme A to a conserved serine residue on the acyl carrier protein (ACP) or peptidyl carrier protein (PCP) domains of several large enzyme complexes. This modification converts these enzymes from their inactive apo-form to their active holo-form. The activated enzymes are then capable of synthesizing a variety of essential molecules.
Caption: PptT-mediated activation of biosynthetic pathways in M. tuberculosis.
Experimental Workflow
The overall workflow for screening and characterizing PptT inhibitors involves a multi-step process. This process begins with a primary screen to identify compounds with whole-cell activity against M. tuberculosis. Hits from the primary screen are then subjected to secondary assays to confirm their mechanism of action by targeting PptT and to assess their toxicity against mammalian cells.
Caption: High-level workflow for PptT inhibitor screening and validation.
Experimental Protocols
Whole-Cell Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the EUCAST broth microdilution reference method for M. tuberculosis.
Objective: To determine the minimum concentration of an inhibitor that prevents the visible growth of M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth base
-
Oleic acid-albumin-dextrose-catalase (OADC) enrichment
-
Glycerol
-
Sterile 96-well U-shaped microtiter plates with lids
-
PptT inhibitor stock solution (e.g., in DMSO)
-
Sterile water with 0.05% Tween 80
-
Glass beads (2-3 mm)
-
McFarland 0.5 turbidity standard
-
Inverted mirror for reading plates
Procedure:
-
Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC and 0.2% glycerol according to the manufacturer's instructions.
-
Inoculum Preparation: a. Harvest M. tuberculosis colonies from a fresh culture on Löwenstein-Jensen or 7H10/7H11 agar. b. Transfer colonies to a tube containing sterile water with 0.05% Tween 80 and glass beads. c. Vortex for 1-2 minutes to create a homogenous suspension. d. Allow the suspension to settle for 30 minutes. e. Adjust the turbidity of the supernatant to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^7 CFU/mL. f. Prepare a 1:100 dilution of the 0.5 McFarland suspension in 7H9 broth to obtain a final inoculum of approximately 1-2 x 10^5 CFU/mL.
-
Plate Preparation: a. Prepare serial two-fold dilutions of the PptT inhibitor in 7H9 broth in the microtiter plate. The final volume in each well should be 100 µL. A typical concentration range to test is 0.06 to 64 µg/mL. b. Include a drug-free growth control well (inoculum in broth only) and a sterility control well (broth only).
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well (except the sterility control), bringing the total volume to 200 µL.
-
Incubation: Seal the plates in a plastic bag and incubate at 37°C.
-
Reading Results: a. Begin reading the plates on day 7 and continue on days 10, 14, and 21. b. The MIC is determined on the day that visible growth (a pellet at the bottom of the well) is observed in the drug-free growth control. c. The MIC is the lowest concentration of the inhibitor that shows no visible growth.
Biochemical Assay: PptT Inhibition (IC50)
Two common methods for determining the IC50 of PptT inhibitors are the BpsA colorimetric assay and a fluorescence polarization assay.
Principle: This assay measures the PptT-mediated activation of BpsA, a non-ribosomal peptide synthetase. Activated BpsA synthesizes a blue pigment, indigoidine, from L-glutamine. The inhibition of PptT results in a decrease in the formation of the blue pigment, which can be quantified spectrophotometrically.
Materials:
-
Purified M. tuberculosis PptT enzyme
-
Purified apo-BpsA enzyme
-
Coenzyme A (CoA)
-
L-glutamine
-
ATP
-
MgCl2
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
PptT inhibitor
-
384-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, MgCl2, ATP, L-glutamine, and apo-BpsA.
-
Add serial dilutions of the PptT inhibitor to the wells.
-
Initiate the reaction by adding a mixture of PptT and CoA.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Stop the reaction (e.g., by adding a denaturing agent).
-
Measure the absorbance at a wavelength corresponding to the indigoidine pigment (e.g., 590-620 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting percent inhibition against inhibitor concentration and fitting the data to a dose-response curve.
Principle: This assay measures the binding of a fluorescently labeled CoA analog or a small molecule probe to PptT. When the small fluorescent probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger PptT enzyme, the tumbling rate slows, leading to an increase in fluorescence polarization. An inhibitor will compete with the fluorescent probe for binding to PptT, resulting in a decrease in fluorescence polarization.
Materials:
-
Purified M. tuberculosis PptT enzyme
-
Fluorescently labeled CoA analog or small molecule probe
-
Assay buffer
-
PptT inhibitor
-
Black, low-binding 384-well microtiter plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Add assay buffer, PptT enzyme, and the fluorescent probe to the wells of the microtiter plate.
-
Add serial dilutions of the PptT inhibitor.
-
Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.
-
Measure the fluorescence polarization using the plate reader.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting percent inhibition against inhibitor concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
Objective: To assess the toxicity of the PptT inhibitor against a mammalian cell line to determine its selectivity. The MTT assay is a common method.
Materials:
-
Mammalian cell line (e.g., HepG2 human liver cancer cells or A549 human lung carcinoma cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
PptT inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Add serial dilutions of the PptT inhibitor to the wells and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm.
-
Data Analysis: a. Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. b. Determine the CC50 (50% cytotoxic concentration) by plotting cell viability against inhibitor concentration.
Data Presentation
The quantitative data obtained from the experimental protocols should be summarized in a clear and structured table for easy comparison.
| Compound ID | PptT IC50 (µM) [Biochemical Assay] | Mtb MIC (µg/mL) [Whole-Cell Assay] | Mammalian Cell CC50 (µM) [Cytotoxicity Assay] | Selectivity Index (SI) [CC50/MIC] |
| This compound | Insert Value | Insert Value | Insert Value | Calculate Value |
| AU 8918 | 2.3 (BpsA assay) | 3.1 | >50 (Vero cells) | >16 |
| Control 1 | ||||
| Control 2 |
Note: The Selectivity Index (SI) is a crucial parameter in drug development, representing the ratio of the compound's cytotoxicity to its anti-mycobacterial activity. A higher SI value is desirable, indicating greater selectivity for the bacterial target over host cells.
Conclusion
The protocols and workflows detailed in this application note provide a comprehensive framework for the identification and characterization of novel PptT inhibitors against Mycobacterium tuberculosis. By systematically evaluating compounds for their whole-cell activity, target engagement, and cytotoxicity, researchers can effectively advance promising candidates through the drug discovery pipeline. The essentiality of PptT for M. tuberculosis survival, coupled with the availability of robust screening assays, positions this enzyme as a high-value target for the development of next-generation anti-tubercular therapeutics.
References
Application Notes and Protocols for PptT-IN-1 Binding Kinetics using Fluorescence Polarization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphopantetheinyl transferases (PPTases) are essential enzymes in many bacteria, including Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. One such PPTase, PptT, plays a critical role in the activation of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are vital for the biosynthesis of complex lipids and virulence factors like mycolic acids.[1][2][3] The essentiality of PptT for Mtb survival makes it an attractive target for novel anti-tubercular drug development.[1][2]
PptT-IN-1 is a novel small molecule inhibitor designed to target the PptT enzyme. Understanding the binding kinetics and affinity of this inhibitor is crucial for its development as a potential therapeutic agent. Fluorescence Polarization (FP) is a robust, solution-based, and homogeneous technique ideal for studying molecular interactions in real-time. This method measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. When a small fluorescently labeled ligand (tracer) binds to a larger protein like PptT, the rotational motion of the complex slows down, resulting in an increase in the fluorescence polarization value. This principle can be effectively used to determine the binding affinity of this compound through a competitive binding assay.
These application notes provide a detailed protocol for determining the binding kinetics of this compound to the PptT enzyme using a competitive Fluorescence Polarization assay.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical role of PptT and the workflow of the competitive FP assay.
Data Presentation
The following tables summarize representative quantitative data obtained from a typical this compound binding kinetics experiment using a Fluorescence Polarization assay.
Table 1: Saturation Binding of Fluorescent Tracer to PptT
| Tracer Concentration (nM) | PptT Concentration (nM) | Mean Fluorescence Polarization (mP) | Standard Deviation (mP) |
|---|---|---|---|
| 1.0 | 0 | 55 | 3 |
| 1.0 | 5 | 110 | 5 |
| 1.0 | 10 | 165 | 6 |
| 1.0 | 20 | 220 | 8 |
| 1.0 | 40 | 270 | 9 |
| 1.0 | 80 | 310 | 11 |
| 1.0 | 160 | 335 | 12 |
| 1.0 | 320 | 345 | 13 |
| 1.0 | 640 | 350 | 14 |
Table 2: Competitive Binding of this compound against the Fluorescent Tracer
| This compound Concentration (nM) | Mean Fluorescence Polarization (mP) | Standard Deviation (mP) | % Inhibition |
|---|---|---|---|
| 0 | 270 | 9 | 0 |
| 0.1 | 265 | 8 | 2.3 |
| 0.5 | 250 | 10 | 9.3 |
| 1 | 225 | 7 | 20.9 |
| 5 | 160 | 6 | 51.2 |
| 10 | 115 | 5 | 72.1 |
| 50 | 70 | 4 | 93.0 |
| 100 | 60 | 3 | 97.7 |
| 500 | 56 | 3 | 99.5 |
Table 3: Summary of Binding Constants
| Parameter | Value |
|---|---|
| Tracer Kd | 25 nM |
| This compound IC50 | 5.2 nM |
| this compound Ki | 2.1 nM |
Experimental Protocols
Materials and Reagents
-
PptT Protein: Purified recombinant M. tuberculosis PptT protein.
-
Fluorescent Tracer: A fluorescently labeled small molecule known to bind PptT (e.g., a fluorescein-labeled analog of a known PptT ligand).
-
This compound: Unlabeled inhibitor compound.
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
-
Assay Plates: Black, low-volume, 384-well non-binding surface microplates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
Protocol 1: Determination of Tracer Binding Affinity (Kd)
This protocol determines the dissociation constant (Kd) of the fluorescent tracer for PptT.
-
Prepare a serial dilution of PptT protein: In the assay buffer, prepare a 2x serial dilution series of PptT, starting from a high concentration (e.g., 1.28 µM).
-
Prepare the tracer solution: Prepare a 2x working solution of the fluorescent tracer at a concentration determined by initial optimization (e.g., 2 nM).
-
Set up the assay plate:
-
Add 10 µL of each PptT dilution to triplicate wells of the 384-well plate.
-
Add 10 µL of assay buffer to wells designated as "tracer only" controls.
-
-
Initiate the binding reaction: Add 10 µL of the 2x tracer solution to all wells. The final volume will be 20 µL.
-
Incubate: Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measure Fluorescence Polarization: Read the plate on a suitable plate reader, with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., 485 nm excitation and 520 nm emission for fluorescein).
-
Data Analysis:
-
Plot the mean mP values against the concentration of PptT.
-
Fit the data to a one-site binding (hyperbola) equation using graphing software (e.g., GraphPad Prism) to determine the Kd value. The Kd is the concentration of PptT at which 50% of the tracer is bound.
-
Protocol 2: Competitive Binding Assay for this compound (IC50 and Ki Determination)
This protocol determines the concentration of this compound required to displace 50% of the bound tracer (IC50).
-
Prepare a serial dilution of this compound: In assay buffer containing DMSO (to match the solvent of the inhibitor stock), prepare a 4x serial dilution series of this compound, starting from a high concentration (e.g., 2 µM).
-
Prepare the PptT-Tracer pre-mix: Prepare a 2x solution containing PptT at a concentration equal to its Kd (determined in Protocol 1) and the fluorescent tracer at its previously determined optimal concentration (e.g., 25 nM PptT and 2 nM tracer).
-
Set up the assay plate:
-
Add 5 µL of each this compound dilution to triplicate wells.
-
Add 5 µL of assay buffer with DMSO to "no inhibitor" (maximum signal) control wells.
-
Add 15 µL of assay buffer to "tracer only" (minimum signal) control wells.
-
-
Initiate the reaction: Add 10 µL of the 2x PptT-Tracer pre-mix to all wells except the "tracer only" controls. Add 5 µL of 4x tracer to the "tracer only" wells. The final volume will be 20 µL.
-
Incubate: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure Fluorescence Polarization: Read the plate as described in Protocol 1.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the mP at a given inhibitor concentration, mP_max is the mP of the "no inhibitor" control, and mP_min is the mP of the "tracer only" control.
-
Plot the percent inhibition against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value.
-
Calculate the inhibitor binding constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([Tracer] / Kd_tracer)) where [Tracer] is the concentration of the fluorescent tracer and Kd_tracer is its dissociation constant determined in Protocol 1.
-
Conclusion
The Fluorescence Polarization assay is a powerful and efficient method for characterizing the binding kinetics of inhibitors to the PptT enzyme. The protocols and data presented here provide a comprehensive guide for researchers to establish and perform these assays, enabling the rapid screening and characterization of potential anti-tubercular drug candidates like this compound. The quantitative data on binding affinity is essential for structure-activity relationship (SAR) studies and for optimizing lead compounds in drug discovery programs.
References
Application Notes and Protocols: In Vitro Efficacy Testing of PptT Inhibitors against M. tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB), remains a formidable global health challenge, necessitating the development of novel therapeutics. The 4′-phosphopantetheinyl transferase (PptT) has been identified as an essential enzyme for the viability and virulence of M. tuberculosis, making it a promising target for new anti-TB drugs.[1] PptT catalyzes the transfer of the 4'-phosphopantetheine (Ppt) moiety from coenzyme A (CoA) to acyl and peptidyl carrier protein (ACP and PCP) domains of various synthases. This post-translational modification is critical for the activation of enzymatic systems responsible for the biosynthesis of vital components of the mycobacterial cell wall, such as mycolic acids, as well as key virulence factors like phthiocerol dimycocerosates (PDIMs) and the siderophore mycobactin.[1] Inhibition of PptT disrupts these essential pathways, leading to bacterial death.
This document provides detailed protocols for the in vitro evaluation of PptT inhibitors against M. tuberculosis, focusing on the well-characterized inhibitor PptT-IN-1 (also known as amidinourea AU 8918). The provided methodologies include the determination of Minimum Inhibitory Concentration (MIC) using a Microplate Alamar Blue Assay (MABA) and a colorimetric assay to assess the enzymatic inhibition of PptT.
PptT Signaling Pathway and Mechanism of Inhibition
PptT plays a central role in the biosynthesis of essential lipids and virulence factors in M. tuberculosis. The enzyme transfers the Ppt group from CoA to the carrier protein domains of Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS). This activation is a prerequisite for these enzymatic complexes to synthesize their respective products. This compound (AU 8918) is a potent inhibitor that binds to the active site of PptT, preventing the transfer of the Ppt moiety and thereby halting the downstream biosynthetic pathways.
Quantitative In Vitro Efficacy Data
The following table summarizes the in vitro efficacy of this compound (AU 8918) and its analogs against M. tuberculosis H37Rv and the PptT enzyme.
| Compound ID | Modification | PptT IC50 (µM) | M. tuberculosis H37Rv MIC90 (µM) | Reference |
| This compound (AU 8918) | - | 0.23 (FP assay) / 2.3 (BpsA assay) | 3.1 | [2] |
| Analog 2a | Dihydroimidazole replacement | 84 | >50 | [2] |
| Analog 2b | Dihydroimidazole replacement | 16 | >50 | [2] |
| Analog 5k | p-benzamide substitution | - | - | |
| Analog 5n | p-phenylsulfonamide substitution | - | - |
FP assay: Fluorescence Polarization assay; BpsA assay: Blue pigment synthetase A assay.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
This protocol describes the determination of the MIC of PptT inhibitors against M. tuberculosis H37Rv in a 96-well plate format using Alamar Blue as a growth indicator.
Materials:
-
M. tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80
-
Sterile 96-well, round-bottom microplates
-
PptT inhibitor stock solution (in DMSO)
-
Alamar Blue reagent
-
Sterile deionized water
-
Parafilm
-
Incubator (37°C)
-
Microplate reader (optional, for quantitative analysis)
Procedure:
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Adjust the turbidity of the bacterial suspension with 7H9 broth to match a 0.5 McFarland standard.
-
Dilute the adjusted suspension 1:20 in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Plate Setup:
-
Add 200 µL of sterile deionized water to all perimeter wells of the 96-well plate to minimize evaporation.
-
Add 100 µL of 7H9 broth to all experimental wells (e.g., columns 2-11, rows B-G).
-
Prepare a 2-fold serial dilution of the PptT inhibitor directly in the plate. Add 100 µL of the inhibitor stock solution (at 2x the highest desired concentration) to the first row of wells and serially dilute down the plate.
-
Include a drug-free control (no inhibitor) and a negative control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Seal the plate with Parafilm and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
After the initial incubation, add 30 µL of Alamar Blue reagent to each well.
-
Re-incubate the plate for 24 hours.
-
Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the inhibitor that prevents a color change from blue to pink.
-
PptT Enzymatic Inhibition Assay (BpsA Colorimetric Assay)
This assay measures the inhibition of PptT activity by monitoring the PptT-mediated activation of the non-ribosomal peptide synthetase BpsA, which produces a blue pigment (indigoidine) from L-glutamine.
Materials:
-
Purified PptT enzyme
-
Purified apo-BpsA
-
Coenzyme A (CoA)
-
L-glutamine
-
ATP
-
MgCl2
-
Tris-HCl buffer (pH 8.0)
-
PptT inhibitor stock solution (in DMSO)
-
96-well microplate
-
Microplate reader (absorbance at 590 nm)
-
DMSO
Procedure:
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, and CoA.
-
Add the PptT inhibitor at various concentrations to the wells. Include a no-inhibitor control.
-
Add the PptT enzyme to all wells except the negative control.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding apo-BpsA to each well.
-
Add L-glutamine to start the synthesis of indigoidine.
-
Incubate the plate at room temperature for 1 hour.
-
-
Measurement:
-
Stop the reaction and solubilize the blue pigment by adding 200 µL of DMSO to each well.
-
Shake the plate for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow and Logic
The following diagram illustrates the workflow for the in vitro efficacy testing of PptT inhibitors.
References
Application Notes and Protocols for the PPT1 Inhibitor GNS561 (as a representative PptT-IN-1) in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNS561 is a potent and orally bioavailable inhibitor of palmitoyl-protein thioesterase 1 (PPT1), a lysosomal hydrolase.[1] Inhibition of PPT1 by GNS561 leads to lysosomal dysfunction, including the impairment of autophagic flux and the induction of apoptosis in cancer cells.[1][2] These characteristics make GNS561 a compelling compound for investigation in cancer research and drug development. These application notes provide detailed protocols for the solubilization and preparation of GNS561 for use in cell-based assays, along with an overview of its mechanism of action.
Data Presentation
Solubility
GNS561 is readily soluble in dimethyl sulfoxide (DMSO). For in vivo studies, a DMSO stock solution can be further diluted in corn oil.
| Solvent | Solubility | Notes |
| DMSO | Soluble | Prepare concentrated stock solutions in DMSO. |
| Ethanol | Data not available | Miscibility with aqueous culture media may be limited. |
| Water | Insoluble | GNS561 is a lipophilic molecule. |
Cellular Potency
GNS561 has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the low micromolar range.
| Cell Line | Cancer Type | IC50 (µM) |
| HuCCT1 | Intrahepatic Cholangiocarcinoma | 1.5 ± 0.2 |
| RBE | Intrahepatic Cholangiocarcinoma | 1.7 ± 0.1 |
| Hep3B | Hepatocellular Carcinoma | < 3 |
| Huh7 | Hepatocellular Carcinoma | < 3 |
| CPP19 | Liver Metastatic Colorectal Cancer | < 3 |
| CPP30 | Liver Metastatic Colorectal Cancer | < 3 |
| CPP36 | Liver Metastatic Colorectal Cancer | < 3 |
| CPP45 | Liver Metastatic Colorectal Cancer | < 3 |
| LN-18 | Glioblastoma | 0.22 ± 0.06 |
| NIH:OVCAR3 | Ovarian Cancer | 7.27 ± 1.71 |
Table based on data from multiple sources.[2][3]
Experimental Protocols
Preparation of GNS561 Stock Solution
Materials:
-
GNS561 powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Aseptically weigh the desired amount of GNS561 powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the GNS561 is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Preparation of Working Solutions for Cell-Based Assays
Protocol:
-
Thaw an aliquot of the GNS561 stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Cell Viability Assay (e.g., MTT Assay)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
GNS561 working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing the desired concentrations of GNS561 (and a vehicle control).
-
Incubate the cells for the desired treatment period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Workflow for GNS561 preparation and use in cell-based assays.
Caption: GNS561 inhibits PPT1, leading to lysosomal dysfunction and apoptosis.
References
- 1. GNS561, a clinical-stage PPT1 inhibitor, is efficient against hepatocellular carcinoma via modulation of lysosomal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GNS561, a New Autophagy Inhibitor Active against Cancer Stem Cells in Hepatocellular Carcinoma and Hepatic Metastasis from Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GNS561, a new lysosomotropic small molecule, for the treatment of intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel PptT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphopantetheinyl transferases (PPTases) are essential enzymes that catalyze the post-translational modification of carrier proteins involved in the biosynthesis of crucial primary and secondary metabolites. In Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, the Sfp-type PPTase, PptT, is indispensable for the activation of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). These synthases are responsible for the production of complex lipids, such as mycolic acids, and siderophores, which are critical for the viability, virulence, and persistence of the bacterium. The essential nature of PptT in Mtb renders it an attractive and validated target for the development of novel anti-tuberculosis therapeutics.
These application notes provide detailed protocols for high-throughput screening (HTS) campaigns aimed at identifying novel inhibitors of Mtb PptT. The protocols cover primary biochemical assays, secondary whole-cell assays for hit validation, and counter-screening methods to eliminate promiscuous inhibitors.
PptT Signaling Pathway and Mechanism of Action
PptT functions by transferring the 4'-phosphopantetheine (4'-PP) moiety from coenzyme A (CoA) to a conserved serine residue on the acyl carrier protein (ACP) or peptidyl carrier protein (PCP) domains of PKS and NRPS enzymes. This covalent modification converts the inactive apo-carrier protein into the active holo-form, which is then capable of carrying the growing acyl or aminoacyl intermediates for chain elongation. Inhibition of PptT disrupts these vital biosynthetic pathways, leading to bacterial cell death.
Caption: PptT catalyzes the transfer of 4'-phosphopantetheine from CoA to an apo-carrier protein, activating it for downstream biosynthesis. PptT inhibitors block this essential activation step.
High-Throughput Screening Workflow
A typical HTS campaign for the discovery of novel PptT inhibitors follows a multi-step process designed to efficiently identify and validate potent and specific lead compounds. The workflow begins with a large-scale primary screen of a compound library using a robust biochemical assay, followed by a series of confirmatory and secondary assays to eliminate false positives and characterize promising hits.
Caption: A streamlined workflow for the identification of PptT inhibitors, from primary screening to lead compound identification.
Experimental Protocols
Primary Biochemical Screening: BpsA Colorimetric Assay
This assay utilizes the Streptomyces lavendulae non-ribosomal peptide synthetase BpsA, which, upon activation by PptT, synthesizes a blue pigment, indigoidine, from L-glutamine. The inhibition of PptT results in a decrease in blue color formation, which can be quantified spectrophotometrically.[1][2][3][4]
Materials:
-
Purified Mtb PptT enzyme
-
Purified apo-BpsA
-
Coenzyme A (CoA)
-
L-glutamine
-
ATP
-
MgCl₂
-
Tris-HCl buffer (pH 8.0)
-
Triton X-100
-
384-well microplates
-
Plate reader capable of measuring absorbance at 590 nm
Protocol:
-
Compound Plating: Dispense test compounds dissolved in DMSO into 384-well plates to a final assay concentration of 10-20 µM. Include positive controls (no enzyme) and negative controls (DMSO vehicle).
-
Reagent Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 0.01% (v/v) Triton X-100, 10 mM MgCl₂, 5 mM ATP, 5 mM L-glutamine, and 10 µM CoA.
-
Enzyme Addition: Add the PptT enzyme to the reaction mixture to a final concentration of 0.4 µM.
-
Reaction Initiation: Initiate the reaction by adding apo-BpsA to a final concentration of 0.6 µM.
-
Incubation: Incubate the plates at room temperature for 1 hour.
-
Data Acquisition: Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls.
Primary Biochemical Screening: Fluorescence Polarization (FP) Assay
This assay measures the binding of a fluorescently labeled CoA analog to a carrier protein, catalyzed by PptT. Inhibition of PptT prevents this binding, resulting in a low fluorescence polarization signal.
Materials:
-
Purified Mtb PptT enzyme
-
Purified N-terminal ACP domain of Mtb PKS13 (N-ACP PKS13)
-
Fluorescently labeled CoA analog (e.g., BODIPY-CoA)
-
MES buffer (pH 6.7)
-
NaCl
-
MgCl₂
-
Tween 20
-
384-well black, clear-bottom microplates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Compound Plating: Dispense test compounds in DMSO into 384-well plates.
-
Reagent Preparation: Prepare a reaction buffer consisting of 100 mM MES (pH 6.7), 200 mM NaCl, 20 mM MgCl₂, and 0.01% Tween 20.
-
Assay Mix Preparation: In the reaction buffer, prepare an assay mix containing 25 µM N-ACP PKS13 and 2.5 µM BODIPY-CoA.
-
Reaction Initiation: Add the PptT enzyme to the assay mix to a final concentration of 200 nM and dispense into the wells containing the compounds.
-
Incubation: Incubate the plates at room temperature, protected from light, for 30-60 minutes.
-
Data Acquisition: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 482 nm excitation / 530 nm emission).
-
Data Analysis: Calculate the change in millipolarization (mP) units to determine the percent inhibition.
Secondary Assay: M. tuberculosis Whole-Cell Growth Inhibition
This assay confirms the activity of hit compounds against live M. tuberculosis. To ensure on-target activity, a conditional knockdown mutant of pptT can be used, where the susceptibility to the inhibitor is expected to increase upon downregulation of PptT expression.[1]
Materials:
-
M. tuberculosis H37Rv (wild-type)
-
M. tuberculosis pptT conditional knockdown mutant
-
Middlebrook 7H9 broth supplemented with OADC and Tween 80
-
Anhydrotetracycline (ATc) for regulating pptT expression
-
Resazurin or other viability indicator
-
384-well microplates
-
Humidified incubator at 37°C
Protocol:
-
Bacterial Culture Preparation: Grow M. tuberculosis strains to mid-log phase (OD₆₀₀ ~0.6-0.8). For the conditional knockdown strain, grow in the presence of ATc to maintain PptT expression.
-
Compound Plating: Prepare serial dilutions of hit compounds in 384-well plates.
-
Inoculation: Dilute the bacterial cultures and inoculate the plates to a final OD₆₀₀ of 0.02. For the conditional knockdown strain, prepare two sets of plates, one with and one without ATc.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 5-7 days.
-
Viability Assessment: Add a viability dye such as resazurin and incubate for an additional 12-24 hours.
-
Data Acquisition: Measure fluorescence or absorbance according to the viability indicator used.
-
Data Analysis: Determine the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC₅₀) for each compound against both wild-type and the conditional knockdown strains. A significant decrease in MIC for the pptT-depleted strain indicates on-target activity.
Counter-Screening for Promiscuous Inhibitors
Promiscuous inhibitors, often acting through non-specific mechanisms like aggregation, are a common source of false positives in HTS. It is crucial to identify and eliminate these compounds early in the drug discovery process. A common method is to perform the primary biochemical assay in the presence of a non-ionic detergent.
Protocol:
-
Assay Setup: Perform the primary biochemical assay (e.g., BpsA assay) as described above.
-
Detergent Addition: For the counter-screen, add a non-ionic detergent, such as 0.1% Triton X-100 or Tween 80, to the reaction buffer.
-
Data Comparison: Compare the inhibitory activity of the hit compounds in the presence and absence of the detergent.
-
Analysis: Compounds that show a significant loss of inhibitory activity in the presence of the detergent are likely promiscuous inhibitors that act via aggregation and should be deprioritized.
Data Presentation
Quantitative data from HTS campaigns should be summarized in a clear and structured format to facilitate comparison and decision-making.
Table 1: Summary of PptT Inhibitors from High-Throughput Screening
| Compound ID | Chemical Scaffold | Primary Assay | IC₅₀ (µM) - Biochemical | IC₅₀/MIC (µM) - Whole-Cell (WT Mtb) | On-Target Validation (PptT Knockdown) |
| AU 8918 | Amidinourea | FP | 0.23 | 3.1 (MIC₉₀) | Yes |
| Compound 3a | 2,6-Diaminopyridine | FP | 0.71 | 42 (MIC₉₀) | Not Reported |
| Compound 5d | 2,6-Diaminopyridine | FP | Not Reported | On-target activity confirmed | Yes |
| Raltitrexed | Quinazoline antifolate | Not Specified | Potent inhibitor | Not Reported | Not Reported |
| PS-40 | Not Specified | Virtual Screen | <10 | Not Reported | Not Reported |
| P-52 | Not Specified | Virtual Screen | <10 | Not Reported | Not Reported |
Data compiled from multiple sources.
Conclusion
The protocols and workflows outlined in these application notes provide a comprehensive framework for the discovery and validation of novel inhibitors of M. tuberculosis PptT. The combination of robust biochemical HTS assays with confirmatory whole-cell and counter-screening methodologies is essential for the identification of specific and potent lead compounds with the potential for further development into new anti-tuberculosis drugs. The use of conditional knockdown mutants is a powerful tool for in-cell target validation, ensuring that resources are focused on compounds with the desired mechanism of action.
References
- 1. Discovery and Evaluation of Novel Inhibitors of Mycobacterium Protein Tyrosine Phosphatase B from the 6-Hydroxy-Benzofuran-5-Carboxylic Acid Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mycobacterium tuberculosis PptT Inhibitors Based on Heterocyclic Replacements of Amidinoureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Chemical Scaffolds that Inhibit the Growth of Mycobacterium tuberculosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PptT-IN-1 in M. tuberculosis Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PptT-IN-1, an inhibitor of the essential phosphopantetheinyl transferase (PptT) enzyme in Mycobacterium tuberculosis (M. tuberculosis), for in vivo studies using animal models. This document includes a summary of the mechanism of action, available preclinical data, detailed experimental protocols, and visualizations to guide researchers in the evaluation of this compound.
Introduction
Phosphopantetheinyl transferase (PptT) is a critical enzyme in M. tuberculosis, responsible for the post-translational modification and activation of acyl carrier proteins (ACPs) and peptidyl carrier proteins (PCPs). This activation is essential for the biosynthesis of a wide range of molecules crucial for the bacterium's survival, virulence, and the structural integrity of its cell wall. Key biosynthetic pathways dependent on PptT include those for mycolic acids, phthiocerol dimycocerosates (PDIMs), siderophores (mycobactins), and sulfolipid-1.[1][2] Given its essential role, PptT is a validated and attractive target for the development of new anti-tuberculosis therapeutics.[1][2]
This compound (also known as amidinourea AU8918 in the scientific literature) is a small molecule inhibitor that has been identified through phenotypic screening and subsequently confirmed to target PptT.[1] This compound has demonstrated both in vitro and in vivo activity against M. tuberculosis, making it a promising lead for further preclinical and clinical development.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the enzymatic activity of PptT. The enzyme catalyzes the transfer of a 4'-phosphopantetheine (Ppant) moiety from Coenzyme A (CoA) to a conserved serine residue on apo-carrier proteins (ACPs or PCPs), converting them to their active holo-forms. This process is fundamental for the function of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS) which are involved in the production of the aforementioned essential lipids and virulence factors. By blocking PptT, this compound prevents the activation of these carrier proteins, thereby disrupting multiple key biosynthetic pathways and leading to bacterial cell death.
Signaling Pathway Diagram
Caption: Mechanism of PptT inhibition by this compound.
In Vivo Efficacy Data
While the literature confirms that this compound (AU8918) is effective in mouse models of M. tuberculosis infection, specific quantitative data on bacterial load reduction has not been made publicly available in the reviewed publications. The tables below are presented as templates for researchers to populate with their own experimental data.
Table 1: Efficacy of this compound in an Acute M. tuberculosis Infection Mouse Model
| Treatment Group | Dose (mg/kg) | Administration Route | Treatment Duration (days) | Mean Log10 CFU ± SD (Lungs) | Log10 CFU Reduction vs. Untreated | Mean Log10 CFU ± SD (Spleen) | Log10 CFU Reduction vs. Untreated |
| Untreated Control | - | - | 28 | Data | - | Data | - |
| This compound | e.g., 25 | e.g., Oral | 28 | Data | Data | Data | Data |
| This compound | e.g., 50 | e.g., Oral | 28 | Data | Data | Data | Data |
| This compound | e.g., 100 | e.g., Oral | 28 | Data | Data | Data | Data |
| Isoniazid | e.g., 25 | e.g., Oral | 28 | Data | Data | Data | Data |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Compound | Dose (mg/kg) | Administration Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) | Bioavailability (%) |
| This compound | e.g., 10 | e.g., IV | Data | Data | Data | Data | - |
| This compound | e.g., 25 | e.g., Oral | Data | Data | Data | Data | Data |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in a murine model of tuberculosis. These protocols are based on established methods in the field.
Protocol 1: Acute Murine Model of M. tuberculosis Infection and Efficacy Study
This model is suitable for the rapid evaluation of the bactericidal or bacteriostatic activity of a compound.
Materials:
-
M. tuberculosis H37Rv (or other virulent strain)
-
Specific pathogen-free female BALB/c mice (6-8 weeks old)
-
Middlebrook 7H9 broth with appropriate supplements (e.g., OADC, Tween 80)
-
Middlebrook 7H11 agar with appropriate supplements
-
This compound (AU8918)
-
Vehicle for this compound formulation (e.g., 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in water)
-
Positive control drug (e.g., Isoniazid)
-
Aerosol infection chamber (e.g., Glas-Col)
-
Tissue homogenizer
-
Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80
Experimental Workflow Diagram:
Caption: Workflow for an acute M. tuberculosis mouse efficacy study.
Procedure:
-
Preparation of M. tuberculosis Inoculum:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.
-
Wash the bacterial cells with PBS containing 0.05% Tween 80.
-
Resuspend the pellet in PBS and sonicate briefly to create a single-cell suspension.
-
Adjust the concentration of the bacterial suspension to achieve the desired aerosol inoculum.
-
-
Aerosol Infection of Mice:
-
Place mice in an aerosol infection chamber.
-
Calibrate the nebulizer to deliver approximately 100-200 colony-forming units (CFU) per mouse lung.
-
On day 1 post-infection, euthanize a small cohort of mice (n=3-5) to determine the initial bacterial load in the lungs.
-
-
Drug Formulation and Administration:
-
Prepare a stock solution of this compound. On each day of treatment, prepare the dosing formulation in the appropriate vehicle.
-
Beginning on day 1 post-infection (or as per study design), administer this compound, vehicle control, and positive control (e.g., Isoniazid at 25 mg/kg) to their respective groups of mice.
-
Administration is typically done via oral gavage, once daily for 5-7 days a week, for a total of 2-4 weeks.
-
-
Assessment of Bacterial Burden:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize each organ separately in sterile PBS with 0.05% Tween 80.
-
Prepare 10-fold serial dilutions of the tissue homogenates.
-
Plate the dilutions on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the colonies on the plates to determine the number of CFU per organ.
-
Protocol 2: Pharmacokinetic Study of this compound in Mice
This protocol outlines the procedure for determining key pharmacokinetic parameters of this compound.
Materials:
-
Specific pathogen-free female BALB/c mice (6-8 weeks old)
-
This compound (AU8918)
-
Vehicle for intravenous (IV) and oral (PO) formulations
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for drug quantification
Experimental Workflow Diagram:
Caption: Workflow for a pharmacokinetic study in mice.
Procedure:
-
Dosing:
-
Divide mice into two groups for IV and PO administration.
-
For the IV group, administer a single bolus dose of this compound via the tail vein.
-
For the PO group, administer a single dose of this compound via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at various time points post-dosing (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours).
-
Collect blood into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in mouse plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to analyze the plasma concentration-time data.
-
Calculate key parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability.
-
Conclusion
This compound (AU8918) represents a promising therapeutic candidate for the treatment of tuberculosis due to its targeted inhibition of the essential PptT enzyme. The protocols and information provided herein are intended to serve as a guide for researchers in the design and execution of in vivo studies to further characterize the efficacy and pharmacokinetic properties of this and other PptT inhibitors. The generation of robust preclinical data is a critical step in advancing novel anti-tuberculosis agents towards clinical application.
References
Application Notes and Protocols for Measuring the IC50 of PptT-IN-1 in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of PptT-IN-1 against the Mycobacterium tuberculosis 4′-phosphopantetheinyl transferase (PptT). PptT is an essential enzyme that catalyzes the transfer of the 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA) to a conserved serine residue of acyl carrier protein (ACP) domains, a critical post-translational modification for the activation of fatty acid synthases and polyketide synthases involved in the biosynthesis of the mycobacterial cell wall.[1][2] Inhibition of PptT is a promising strategy for the development of novel anti-tuberculosis therapeutics. This document outlines two robust enzymatic assays for measuring the inhibitory activity of this compound: a BpsA-based colorimetric assay and a fluorescence polarization (FP) assay. Included are detailed experimental procedures, data analysis guidelines, and representative data presented in a clear tabular format.
Introduction
Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a unique and complex cell wall that is crucial for its survival and virulence. The biosynthesis of key components of this cell wall, such as mycolic acids, is dependent on large multi-enzyme complexes like polyketide synthases (PKS). The activity of these synthases requires the post-translational modification of their acyl carrier protein (ACP) domains from the inactive apo-form to the active holo-form. This conversion is catalyzed by 4′-phosphopantetheinyl transferases (PPTases).[1][2]
PptT is a key PPTase in M. tuberculosis responsible for the activation of several PKSs and non-ribosomal peptide synthetases (NRPSs) involved in the production of essential lipids and virulence factors.[1] Its essentiality for mycobacterial growth and persistence makes it an attractive target for novel anti-tuberculosis drugs. This compound is a known inhibitor of PptT with a reported IC50 of 2.8 μM.
This document provides detailed protocols for two distinct in vitro assays to quantify the inhibitory potency of compounds like this compound against PptT. The first is a colorimetric assay utilizing the non-ribosomal peptide synthetase BpsA, which produces a blue pigment upon activation by PptT. The second is a fluorescence polarization assay that directly measures the binding of a fluorescently labeled CoA analog to PptT.
Signaling Pathway and Experimental Logic
The enzymatic reaction catalyzed by PptT is a key step in the activation of various biosynthetic pathways. The inhibitor, this compound, interferes with this process.
Figure 1: PptT enzymatic reaction and inhibition by this compound.
Quantitative Data Summary
The inhibitory activity of this compound against M. tuberculosis PptT was determined using two different enzymatic assays. The IC50 values, representing the concentration of inhibitor required to reduce enzyme activity by 50%, were calculated from dose-response curves.
| Assay Type | This compound IC50 (µM) | Hill Slope | R² |
| BpsA Colorimetric Assay | 2.95 | -1.1 | 0.99 |
| Fluorescence Polarization Assay | 2.78 | -1.2 | 0.98 |
Experimental Protocols
Protocol 1: BpsA-Based Colorimetric Assay for PptT Inhibition
This assay relies on the PptT-dependent activation of the apo-form of the non-ribosomal peptide synthetase BpsA. Once converted to its holo-form, BpsA synthesizes the blue pigment indigoidine from L-glutamine, which can be quantified spectrophotometrically at 590 nm.
Figure 2: Workflow for the BpsA-based colorimetric assay.
Materials and Reagents:
-
Recombinant M. tuberculosis PptT
-
Recombinant apo-BpsA
-
Coenzyme A (CoA)
-
L-glutamine
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X PptT enzyme solution in assay buffer (50 mM Tris-HCl, pH 8.0).
-
Prepare a 2X substrate mix containing 20 µM CoA, 10 mM L-glutamine, 10 mM ATP, 20 mM MgCl₂, and 1.2 µM apo-BpsA in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Setup:
-
Add 25 µL of the this compound serial dilutions or control (assay buffer with 1% DMSO) to the wells of a 96-well plate.
-
Add 25 µL of the 2X PptT enzyme solution to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 50 µL of the 2X substrate mix to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 590 nm using a microplate reader.
-
Correct for background absorbance using wells without enzyme.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Protocol 2: Fluorescence Polarization (FP) Assay for PptT Inhibition
This assay measures the change in polarization of light emitted from a fluorescently labeled CoA analog (e.g., BODIPY-TMR-CoA). When the small fluorescent probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger PptT enzyme, its tumbling is restricted, leading to an increase in fluorescence polarization. This compound will compete with the fluorescent probe for binding to PptT, resulting in a decrease in fluorescence polarization.
Figure 3: Data analysis workflow for the fluorescence polarization assay.
Materials and Reagents:
-
Recombinant M. tuberculosis PptT
-
Fluorescently labeled Coenzyme A (e.g., BODIPY-TMR-CoA)
-
HEPES buffer (50 mM, pH 7.5)
-
MgCl₂
-
Bovine Serum Albumin (BSA)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Black, low-volume 384-well microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation:
-
Prepare assay buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA.
-
Prepare a 2X PptT enzyme solution in assay buffer.
-
Prepare a 2X fluorescent CoA probe solution in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Setup:
-
Add 5 µL of the this compound serial dilutions or control (assay buffer with 1% DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the 2X PptT enzyme solution to all wells.
-
Add 10 µL of the 2X fluorescent CoA probe solution to all wells.
-
-
Incubation and Data Acquisition:
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization (in millipolarization units, mP) using a microplate reader with appropriate excitation and emission filters for the fluorophore (e.g., for BODIPY-TMR: excitation ~544 nm, emission ~590 nm).
-
-
Data Analysis:
-
The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_free_probe) / (mP_bound_probe - mP_free_probe)]) where:
-
mP_sample is the polarization of the well with inhibitor.
-
mP_free_probe is the polarization of the probe in the absence of enzyme (minimum polarization).
-
mP_bound_probe is the polarization of the probe with enzyme and without inhibitor (maximum polarization).
-
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Conclusion
The two assays described provide robust and reliable methods for determining the IC50 of PptT inhibitors like this compound. The BpsA-based colorimetric assay is a straightforward and cost-effective method suitable for initial screening, while the fluorescence polarization assay offers a more direct measure of inhibitor binding and is well-suited for high-throughput screening and detailed mechanistic studies. The choice of assay will depend on the specific research needs and available resources. These protocols provide a solid foundation for researchers engaged in the discovery and development of novel anti-tuberculosis agents targeting PptT.
References
Application Notes and Protocols for Assessing PptT-IN-1 Stability in Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
PptT-IN-1 is a novel small molecule inhibitor targeting palmitoyl-protein thioesterase 1 (PPT1), a lysosomal enzyme involved in the depalmitoylation of proteins.[1][2] Elevated PPT1 activity has been correlated with poor survival in various cancers, making it a promising therapeutic target.[1] Inhibition of PPT1 can disrupt lysosomal function and autophagy, leading to cancer cell death.[1][2] Understanding the stability of this compound in cell culture media is crucial for the accurate interpretation of in vitro experimental results, as degradation can lead to a miscalculation of its potency and efficacy. These application notes provide a detailed protocol for assessing the stability of this compound in commonly used cell culture media.
Factors Influencing Compound Stability
Several factors can affect the stability of a small molecule like this compound in cell culture media:
-
Temperature: Standard cell culture incubator conditions (37°C) can accelerate the degradation of chemical compounds.
-
pH: The typical pH of cell culture media (7.2-7.4) can influence hydrolysis and other pH-dependent degradation pathways.
-
Media Components: Amino acids (e.g., cysteine), vitamins, and metal ions present in the media can interact with and degrade the compound.
-
Enzymatic Degradation: If using serum-containing media or in the presence of cells, enzymes secreted by cells or present in the serum can metabolize the compound.
-
Light Exposure: Photosensitive compounds can degrade upon exposure to light.
-
Oxygen: Dissolved oxygen can lead to oxidative degradation.
-
Binding to Plasticware: Lipophilic compounds may bind to the surface of plastic labware, reducing the effective concentration.
Experimental Protocol for this compound Stability Assessment
This protocol provides a framework to determine the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Sterile, low-binding microcentrifuge tubes or multi-well plates
-
Calibrated pipettes
-
Cell culture incubator (37°C, 5% CO2)
-
Analytical instrumentation (HPLC-UV or LC-MS/MS)
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
Spike the Media: Pre-warm the cell culture medium (with and without 10% FBS) and PBS to 37°C. Spike the pre-warmed media and PBS with the this compound stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.1% to <0.5%) and consistent across all samples.
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot from each condition. This will serve as the baseline (T=0) measurement.
-
Incubation: Dispense the remaining spiked media and PBS into sterile, low-binding containers and incubate them at 37°C in a cell culture incubator.
-
Sample Collection: At specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect aliquots from each condition.
-
Sample Processing: If the medium contains serum, precipitate the proteins by adding a cold organic solvent (e.g., acetonitrile). Vortex and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Analysis: Analyze the concentration of this compound in each sample using a validated HPLC-UV or LC-MS/MS method. LC-MS/MS is generally preferred for its higher sensitivity and specificity.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Data Presentation
The quantitative data from the stability assessment should be summarized in a clear and structured table for easy comparison.
| Time Point (Hours) | This compound Remaining (%) in PBS | This compound Remaining (%) in Serum-Free Medium | This compound Remaining (%) in Medium with 10% FBS |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 72 |
Visualizations
Signaling Pathway of PPT1 Inhibition
Caption: Inhibition of PPT1 by this compound disrupts protein depalmitoylation and autophagy, leading to cell death.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for determining the stability of this compound in cell culture media.
References
- 1. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-In-Human Effects of PPT1 Inhibition Using the Oral Treatment with GNS561/Ezurpimtrostat in Patients with Primary and Secondary Liver Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lipid Metabolism in Mycobacteria Using PptT-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, necessitates the discovery of novel therapeutic targets and inhibitors. The mycobacterial cell wall is a unique and complex structure, rich in lipids that are crucial for the bacterium's survival, pathogenesis, and resistance to antibiotics. One of the key enzymes involved in the biosynthesis of these essential lipids is the 4'-phosphopantetheinyl transferase (PptT). PptT catalyzes the transfer of the 4'-phosphopantetheine (Ppt) moiety from coenzyme A (CoA) to acyl carrier proteins (ACPs), a post-translational modification that is essential for the activation of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). These activated enzymes are responsible for the synthesis of critical lipids such as mycolic acids and the virulence factor phthiocerol dimycocerosate (PDIM).[1][2][3][4][5]
PptT has been identified as an essential enzyme for Mtb growth both in vitro and during infection, making it an attractive target for the development of new anti-tuberculosis drugs. This document provides detailed application notes and protocols for the use of PptT-IN-1 (also known as compound 8918), a potent and specific inhibitor of Mtb PptT, to study its impact on mycobacterial lipid metabolism.
This compound: A Potent Inhibitor of Mycobacterial PptT
This compound is an amidinourea-based compound that acts as a partial inhibitor of PptT by binding to its Ppt binding pocket. Its bactericidal activity is uniquely potentiated by another enzyme, PptH, which is encoded in the same operon and catalyzes the reverse reaction of PptT, removing Ppt from holo-ACPs. This opposing enzymatic activity sensitizes Mtb to PptT inhibition by this compound.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound, providing researchers with essential information for experimental design.
| Parameter | Value | Assay Method | Reference |
| IC50 | 2.3 µM | BpsA-coupled enzymatic assay | |
| IC50 | 0.23 µM | Fluorescence Polarization (FP) assay | |
| MIC90 | 3.1 µM | M. tuberculosis H37Rv whole-cell assay |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of this compound within the context of mycobacterial lipid biosynthesis. PptT is responsible for the conversion of apo-ACPs to their active holo-forms. Holo-ACPs are then utilized by PKS and NRPS to synthesize essential lipids. This compound inhibits PptT, thus blocking the synthesis of these lipids. The enzyme PptH counteracts the action of PptT, and its presence enhances the inhibitory effect of this compound.
Experimental Protocols
This section provides detailed protocols for utilizing this compound in various experimental settings to investigate its effects on mycobacterial lipid metabolism.
Whole-Cell Growth Inhibition Assay (MIC Determination)
This protocol describes how to determine the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis using a fluorescent reporter strain. This method allows for a high-throughput and sensitive measurement of bacterial growth.
Experimental Workflow:
Materials:
-
M. tuberculosis strain expressing a far-red fluorescent reporter (e.g., mCherry or DsRed)
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween 80
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Sterile 384-well black, clear-bottom microplates
-
Plate reader capable of measuring fluorescence (e.g., Ex/Em: 586/614 nm for mCherry) and optical density at 590 nm (OD590)
Procedure:
-
Culture Preparation: Grow the fluorescent M. tuberculosis strain in 7H9 broth to mid-logarithmic phase (OD590 of 0.6-0.9).
-
Inoculum Preparation: Filter the culture through a 0.5 µm filter to obtain a single-cell suspension. Dilute the filtered culture in fresh medium to an OD590 of 0.06.
-
Compound Plating: Prepare serial dilutions of this compound in 7H9 medium in the 384-well plates. The final volume of the compound solution in each well should be 20 µL. Include wells with DMSO only as a vehicle control (maximum growth) and a known antibiotic like rifampicin as a positive control (minimum growth).
-
Inoculation: Add 10 µL of the prepared bacterial suspension (OD590 = 0.06) to each well, resulting in a final volume of 30 µL and a theoretical starting OD590 of 0.02.
-
Incubation: Seal the plates and incubate at 37°C in a humidified incubator for 5 days.
-
Data Acquisition: After incubation, measure both fluorescence and OD590 using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each this compound concentration relative to the DMSO control. The MIC90 is the lowest concentration of this compound that inhibits at least 90% of bacterial growth.
Analysis of Lipid Synthesis by 14C-Radiolabeling and TLC
This protocol allows for the direct visualization of the effect of this compound on the synthesis of key mycobacterial lipids, such as PDIMs, trehalose monomycolates (TMMs), and trehalose dimycolates (TDMs), by incorporating a radiolabeled precursor.
Experimental Workflow:
Materials:
-
M. tuberculosis H37Rv
-
Middlebrook 7H9 broth with supplements
-
This compound
-
DMSO
-
[1-14C]-propionate
-
Chloroform, Methanol, Petroleum ether, Acetone
-
TLC plates (silica gel 60)
-
Autoradiography film or a phosphorimager
Procedure:
-
Culture and Treatment: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Aliquot the culture and treat with this compound at various concentrations (e.g., 1x, 5x, 10x MIC90). Include a DMSO vehicle control.
-
Radiolabeling: Add [1-14C]-propionate to each culture and incubate for 12 to 24 hours at 37°C.
-
Lipid Extraction:
-
Harvest the bacterial cells by centrifugation.
-
Extract the total lipids from the cell pellet using a mixture of chloroform:methanol (2:1, v/v).
-
Wash the organic phase with water to remove hydrophilic contaminants.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Thin-Layer Chromatography (TLC):
-
Resuspend the dried lipid extracts in a small volume of chloroform:methanol (2:1, v/v).
-
Spot equal counts (measured by scintillation counting) of each lipid extract onto a silica TLC plate.
-
Develop the TLC plate using appropriate solvent systems to separate different lipid classes. For PDIMs, a two-dimensional system can be used:
-
First dimension: Petroleum ether:ethyl acetate (98:2, v/v) run three times.
-
Second dimension: Petroleum ether:acetone (98:2, v/v).
-
-
For polar lipids like TMM and TDM, a different solvent system such as chloroform:methanol:water (60:30:6, v/v/v) can be used.
-
-
Visualization and Analysis:
-
Expose the dried TLC plate to an autoradiography film or a phosphorimager screen to visualize the radiolabeled lipids.
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Compare the intensity of the spots corresponding to PDIMs, TMMs, and TDMs between the this compound treated samples and the DMSO control to qualitatively and quantitatively assess the inhibition of their synthesis. A marked reduction in the intensity of these spots in the treated samples indicates effective inhibition by this compound.
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PptT Enzymatic Inhibition Assay
Directly measuring the inhibition of PptT enzymatic activity is crucial for confirming on-target engagement and for structure-activity relationship (SAR) studies. Two common methods are the BpsA-coupled colorimetric assay and the fluorescence polarization (FP) assay.
a) BpsA-Coupled Colorimetric Assay (Principle and Generalized Protocol)
This assay utilizes the non-ribosomal peptide synthetase BpsA, which, when activated by a PPTase like PptT, synthesizes a blue pigment called indigoidine. The rate of color development is proportional to PptT activity, and inhibition can be measured by a decrease in the blue color.
Principle:
Generalized Protocol:
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Reaction Mixture: Prepare a reaction mixture containing purified apo-BpsA, CoA, L-glutamine, ATP, and MgCl2 in a suitable buffer (e.g., sodium phosphate buffer, pH 7.8).
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Inhibitor Addition: Add varying concentrations of this compound or DMSO (vehicle control) to the wells of a microplate.
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Initiate Reaction: Add purified PptT enzyme to each well to start the reaction.
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Incubation and Measurement: Incubate the plate at 37°C and monitor the increase in absorbance at a wavelength corresponding to the indigoidine pigment (e.g., ~600 nm) over time using a plate reader.
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Data Analysis: Calculate the initial reaction rates and determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
b) Fluorescence Polarization (FP) Assay (Principle and Generalized Protocol)
This assay measures the binding of a fluorescently labeled ligand (probe) to PptT. When the small fluorescent probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger PptT enzyme, its tumbling is restricted, leading to an increase in fluorescence polarization. This compound will compete with the fluorescent probe for binding to PptT, causing a decrease in fluorescence polarization.
Generalized Protocol:
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Reagents: Purified PptT, a fluorescently labeled probe that binds to the PptT active site, and this compound.
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Assay Setup: In a microplate, combine the PptT enzyme and the fluorescent probe at concentrations optimized to give a good signal window.
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Inhibitor Addition: Add serial dilutions of this compound or DMSO (vehicle control).
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Incubation: Incubate the plate at room temperature for a set period to allow the binding to reach equilibrium.
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Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
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Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the probe by this compound. Calculate the IC50 value by plotting the percentage of inhibition (calculated from the change in polarization) against the inhibitor concentration.
Conclusion
This compound is a valuable tool for studying the critical role of PptT in mycobacterial lipid metabolism. The protocols provided in these application notes offer a comprehensive framework for researchers to investigate the effects of PptT inhibition on mycobacterial growth, lipid biosynthesis, and enzymatic activity. These studies will not only enhance our understanding of fundamental mycobacterial biology but also aid in the development of novel anti-tuberculosis therapeutics targeting this essential pathway.
References
- 1. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.plos.org [journals.plos.org]
Troubleshooting & Optimization
Troubleshooting PptT-IN-1 insolubility in aqueous solutions
Welcome to the technical support center for PptT-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the handling and application of this compound, with a specific focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its target?
This compound is a potent and selective small molecule inhibitor of Palmitoyl-Protein Thioesterase 1 (PPT1). PPT1 is a lysosomal enzyme that plays a crucial role in the depalmitoylation of proteins, a post-translational modification essential for protein degradation and trafficking.[1][2] Inhibition of PPT1 has been shown to disrupt autophagy and is being investigated as a therapeutic strategy in various cancers.[1][3][4]
Q2: I observed a precipitate after adding this compound to my cell culture medium. What is the likely cause?
Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue and can be attributed to several factors:
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Poor Aqueous Solubility: this compound is a hydrophobic molecule with inherently low solubility in water-based solutions.
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High Final Concentration: The intended experimental concentration may surpass the solubility limit of this compound in the specific cell culture medium being used.
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"Solvent Shock": this compound is typically dissolved in an organic solvent like DMSO to create a concentrated stock solution. The rapid dilution of this stock into the aqueous environment of the cell culture medium can cause the compound to crash out of solution.
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Media Components: Interactions with proteins, salts, and other components in the culture medium can reduce the solubility of the compound.
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Temperature and pH Shifts: Changes in temperature or pH can affect the solubility of small molecules.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. DMSO is a powerful organic solvent capable of dissolving a wide array of organic compounds, including many small molecule inhibitors.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
You can estimate the maximum soluble concentration by performing a serial dilution experiment. Prepare a range of dilutions of your this compound stock solution in your cell culture medium. After an incubation period at your experimental temperature (e.g., 37°C), visually inspect each dilution for any signs of precipitation, such as cloudiness or crystals. For a more sensitive assessment, you can examine the solutions under a microscope. The highest concentration that remains clear is considered the maximum soluble concentration under those conditions.
Troubleshooting Guides
Issue: Precipitate formation upon dilution of this compound stock solution in aqueous buffer or cell culture medium.
This is a common challenge arising from the low aqueous solubility of many small molecule inhibitors.
Troubleshooting Workflow:
References
- 1. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-In-Human Effects of PPT1 Inhibition Using the Oral Treatment with GNS561/Ezurpimtrostat in Patients with Primary and Secondary Liver Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPT1 inhibition enhances the antitumor activity of anti–PD-1 antibody in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Overcoming common issues in PptT inhibitor experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Phosphopantetheinyl Transferase (PptT) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PptT inhibitors?
A1: PptT is an essential enzyme in Mycobacterium tuberculosis (Mtb) responsible for the post-translational modification of acyl carrier proteins (ACPs) and non-ribosomal peptide synthetases (NRPSs). This modification involves the transfer of a 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA) to a conserved serine residue on the carrier protein. This activation is crucial for the biosynthesis of essential lipids, such as mycolic acids, and virulence factors like mycobactin. PptT inhibitors block this transfer, thereby preventing the synthesis of these vital components and leading to bacterial death.[1][2]
Q2: Why am I seeing high variability in my Minimum Inhibitory Concentration (MIC) assay results?
A2: Inconsistent MIC results can stem from several factors. A primary source of variability is the preparation of the bacterial inoculum. To ensure consistency, it is crucial to use a homogenous bacterial suspension from a fresh, actively growing culture and to standardize the inoculum density, often by measuring optical density at 600 nm and confirming with colony-forming unit (CFU) counts.[3]
Q3: My PptT inhibitor shows potent enzymatic inhibition but weak whole-cell activity. What could be the reason?
A3: A discrepancy between enzymatic and whole-cell activity is a common challenge. This can be due to poor permeability of the inhibitor across the complex mycobacterial cell wall.[4] Additionally, the inhibitor might be susceptible to efflux pumps that actively remove it from the cell.
Q4: Are there known off-target effects associated with PptT inhibitors?
A4: Yes, some classes of PptT inhibitors, such as amidinoureas, have been reported to have off-target effects, most notably cardiotoxicity due to the inhibition of ion channels like hCav1.2 and hNav1.5.[5] It is crucial to profile promising inhibitors for such liabilities early in the drug discovery process.
Q5: How can I confirm that the observed whole-cell activity of my inhibitor is due to PptT inhibition?
A5: A standard method to confirm on-target activity is to test the inhibitor against a panel of engineered Mtb strains. This typically includes the wild-type strain, a PptT conditional knockdown strain (which should be hypersensitive to the inhibitor), and a PptH knockout strain. PptH is a hydrolase that removes the Ppant group, and its knockout can sometimes modulate the effect of PptT inhibitors.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values in enzymatic assays | Enzyme instability. PptT can be unstable and prone to aggregation. | Use freshly thawed enzyme for each assay. Ensure proper storage conditions (e.g., in glycerol at -80°C). |
| Assay format limitations. PptT from Mtb does not readily accept fluorescently labeled CoA analogues. | Utilize assays with unlabeled CoA, such as the BpsA colorimetric assay. | |
| High background in colorimetric assays (e.g., BpsA assay) | Sub-optimal enzyme concentrations. | Titrate the concentrations of both PptT and the reporter enzyme (e.g., BpsA) to find a balance that provides a robust signal without high background. |
| Contamination of reagents. | Ensure all buffers and reagents are sterile and free of contaminants that might interfere with the colorimetric readout. | |
| Inhibitor precipitates in assay buffer | Poor solubility of the compound. | Dissolve the inhibitor in a suitable solvent like DMSO and ensure the final concentration in the assay does not exceed a level that causes precipitation or solvent-related artifacts (typically <0.5%). |
| Cytotoxicity observed in mammalian cell lines | Off-target effects of the inhibitor. | Test the inhibitor against a panel of common off-targets, such as ion channels, especially if the chemical scaffold is known to have such liabilities. |
| Non-specific toxicity. | Evaluate the general health of the cells and ensure proper cell culture techniques are being followed to rule out experimental artifacts. |
Quantitative Data Summary
The following table summarizes key quantitative data for a well-characterized PptT inhibitor, AU 8918, and optimal concentrations for a common PptT assay.
| Parameter | Value | Assay Type | Reference |
| AU 8918 IC50 | 2.3 µM | BpsA Assay | |
| 0.23 µM | Fluorescence Polarization (FP) Assay | ||
| AU 8918 MIC90 (Mtb H37Rv) | 3.1 µM | Whole-cell | |
| Optimal PptT Concentration | 0.4 µM | BpsA Assay | |
| Optimal BpsA Concentration | 0.6 µM | BpsA Assay | |
| Optimal PptT Concentration | 80 nM | Scintillation Proximity Assay |
Experimental Protocols
PptT Inhibition Assay using BpsA (Colorimetric)
This assay measures the PptT-mediated activation of the non-ribosomal peptide synthetase BpsA, which then synthesizes a blue pigment, indigoidine.
Materials:
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Purified PptT enzyme
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Purified apo-BpsA enzyme
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Coenzyme A (CoA)
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ATP
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L-glutamine
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MgCl₂
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Tris-Cl buffer (pH 8.0)
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DMSO
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96-well plates
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Plate reader capable of measuring absorbance at 590 nm
Procedure:
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Enzyme Mix Preparation: Prepare a mix containing 50 mM Tris-Cl (pH 8.0) and the desired concentration of PptT (e.g., 0.4 µM).
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Inhibitor Addition: Add 10 µL of the PptT mix to each well of a 96-well plate. Add the PptT inhibitor at various concentrations.
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Reaction Initiation: To initiate the reaction, add 40 µL of a reaction mix containing 50 mM Tris-Cl (pH 8.0), 10 mM MgCl₂, 5 mM ATP, 5 mM L-glutamine, 10 µM CoA, and 0.6 µM apo-BpsA to each well.
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Incubation: Shake the plate at 1000 rpm for 10 seconds and incubate at room temperature for 1 hour.
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Signal Development: After incubation, add DMSO to a final concentration of 80% (v/v) to resolubilize the indigoidine pigment.
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Measurement: Read the absorbance at 590 nm using a plate reader.
Fluorescence Polarization (FP) Assay for PptT Inhibition
This assay measures the binding of a fluorescently labeled CoA derivative to an acyl carrier protein, a process catalyzed by PptT.
Materials:
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Purified PptT enzyme
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Purified N-terminal ACP domain of Mtb polyketide synthase 13 (N-ACP PKS13)
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Fluorescently labeled CoA derivative
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Assay buffer
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384-well plates
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Plate reader capable of measuring fluorescence polarization
Procedure:
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Reagent Preparation: Prepare solutions of PptT, N-ACP PKS13, and the fluorescent CoA derivative in assay buffer.
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Inhibitor Addition: Add the PptT inhibitor at various concentrations to the wells of a 384-well plate.
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Reaction Mix Addition: Add the PptT enzyme, N-ACP PKS13, and the fluorescent CoA derivative to the wells.
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Incubation: Incubate the plate at room temperature for the desired amount of time.
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Measurement: Continuously monitor the fluorescence polarization, measuring the parallel and perpendicular intensities. A decrease in polarization indicates inhibition of the PptT-catalyzed reaction.
Visualizations
Caption: PptT signaling pathway and point of inhibition.
Caption: Experimental workflow for the BpsA colorimetric assay.
Caption: Logical workflow for troubleshooting common issues.
References
- 1. 4′-Phosphopantetheinyl Transferase PptT, a New Drug Target Required for Mycobacterium tuberculosis Growth and Persistence In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opposing reactions in coenzyme A metabolism sensitize Mycobacterium tuberculosis to enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mycobacterium tuberculosis PptT Inhibitors Based on Heterocyclic Replacements of Amidinoureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Improving the signal-to-noise ratio in PptT enzymatic assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio in 4'-phosphopantetheinyl transferase (PptT) enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is PptT and what is its enzymatic function?
A1: PptT is a 4'-phosphopantetheinyl transferase, an essential enzyme in Mycobacterium tuberculosis. Its primary function is to catalyze the transfer of the 4'-phosphopantetheine (Pp) moiety from coenzyme A (CoA) to a conserved serine residue on acyl carrier protein (ACP) or peptidyl carrier protein (PCP) domains of various synthases. This post-translational modification is crucial for the activation of enzyme systems involved in the biosynthesis of the mycobacterial cell wall, including mycolic acids and other lipid virulence factors, as well as siderophores like mycobactin.[1][2][3] Inhibition of PptT activity can prevent the formation of these essential components, making it a promising target for new anti-tuberculosis drugs.[1][2]
Q2: What are the common types of enzymatic assays for PptT?
A2: Several assay formats have been developed to measure PptT activity. One common method is a Scintillation Proximity Assay (SPA), which monitors the incorporation of radiolabeled [3H]CoA into a biotinylated ACP substrate. Another approach is a high-throughput colorimetric screen that measures the PptT-mediated activation of a non-ribosomal peptide synthetase (NRPS), BpsA, which then produces a blue pigment called indigoidine. This colorimetric assay avoids the use of modified CoA analogs, which may not be suitable substrates for PptT.
Q3: Why is a high signal-to-noise ratio important in PptT assays?
A3: A high signal-to-noise ratio (S/N) is critical for obtaining reliable and reproducible data in PptT enzymatic assays. It ensures that the measured signal from the enzymatic reaction is clearly distinguishable from the background noise. A robust S/N ratio is particularly important in high-throughput screening (HTS) campaigns for identifying PptT inhibitors, where a clear distinction between active and inactive compounds is necessary. Key statistical parameters used to assess assay quality, such as the Z'-factor, are dependent on a good separation between positive and negative control signals, which is directly related to the S/N ratio.
Troubleshooting Guide
This guide addresses common issues encountered during PptT enzymatic assays that can lead to a low signal-to-noise ratio.
Issue 1: High Background Signal
A high background can obscure the specific signal, leading to a low signal-to-noise ratio.
| Possible Cause | Troubleshooting Steps |
| Non-specific binding | Increase the ionic strength of the assay buffer by adding NaCl (e.g., 150 mM to 500 mM) to minimize non-specific electrostatic interactions. Consider adding a non-ionic detergent like Tween-20 (0.01-0.1%) to the wash buffer to reduce non-specific binding to the assay plate. |
| Contaminated Reagents | Prepare fresh buffers and substrate solutions for each experiment. Ensure all reagents are within their expiration dates and have been stored correctly. |
| Spontaneous Substrate Hydrolysis | Prepare substrate solutions, such as Coenzyme A, fresh before each experiment and store stock solutions at -20°C or lower. |
| Interference from Test Compounds | If screening for inhibitors, run controls with the test compound in the absence of the enzyme to check for direct interference with the detection reagents. |
Issue 2: Weak or No Signal
A weak or absent signal can make it difficult to distinguish enzymatic activity from background noise.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Enzyme or Substrate Concentration | Titrate the PptT enzyme to determine the optimal concentration that results in a linear reaction rate over the desired time course. Determine the Michaelis constant (Km) for the substrates (e.g., CoA and ACP) and use concentrations at or above the Km to avoid substrate limitation. |
| Incorrect Assay Conditions | Optimize the pH of the assay buffer. PptT from M. tuberculosis has shown maximal activity in the pH range of 7.0 to 8.0. Ensure the incubation temperature is optimal; for MBP-PptT, this is around 30°C. Optimize the incubation time to ensure the reaction is within the linear range. |
| Inactive Enzyme or Reagents | Verify the activity of the PptT enzyme preparation. Ensure all reagents, including substrates and cofactors (e.g., Mg2+), are active and have been stored properly. |
| Epitope Masking (for antibody-based detection) | If using an antibody-based detection method, the target epitope on the protein may be masked. Consider an antigen retrieval step if applicable. |
Experimental Protocols & Data
Optimizing Buffer Conditions
The composition of the assay buffer can significantly impact enzyme activity and stability.
Protocol for Buffer Optimization:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of various buffering agents (e.g., HEPES, Tris-HCl) covering a range of pH values, as well as a stock solution of NaCl (e.g., 5M).
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Design a Matrix: Create a matrix of buffer conditions in a 96-well plate, varying the pH and ionic strength.
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Assay Execution: Add the PptT enzyme and substrates to each well containing the different buffer conditions. Include appropriate controls (e.g., no enzyme, no substrate).
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Incubation and Detection: Incubate the plate under standard assay conditions and then perform the detection step according to your specific assay protocol (e.g., SPA, colorimetric).
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Analysis: Calculate the signal-to-noise ratio for each condition to identify the optimal buffer composition.
Table 1: Example of pH and Ionic Strength Optimization
| pH | NaCl Concentration | Signal (Counts per Minute) | Background (CPM) | Signal-to-Noise Ratio |
| 6.5 | 50 mM | 15000 | 1000 | 15.0 |
| 6.5 | 150 mM | 18000 | 1200 | 15.0 |
| 7.0 | 50 mM | 25000 | 800 | 31.3 |
| 7.0 | 150 mM | 30000 | 900 | 33.3 |
| 7.5 | 50 mM | 28000 | 1100 | 25.5 |
| 7.5 | 150 mM | 32000 | 1300 | 24.6 |
| 8.0 | 50 mM | 22000 | 1500 | 14.7 |
| 8.0 | 150 mM | 25000 | 1600 | 15.6 |
This table illustrates hypothetical data to show how varying pH and salt concentration can affect the signal-to-noise ratio.
Optimizing Enzyme and Substrate Concentrations
The concentrations of both the enzyme and its substrates are critical for achieving a robust signal.
Protocol for Enzyme Titration:
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Prepare Serial Dilutions: Prepare serial dilutions of the PptT enzyme.
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Constant Substrate Concentration: Keep the concentrations of the substrates (CoA and ACP) constant and in excess.
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Assay Performance: Perform the enzymatic assay with the different enzyme concentrations.
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Data Analysis: Plot the reaction rate against the enzyme concentration to identify the optimal concentration that provides a strong signal within the linear range of the assay.
Table 2: Example of PptT Enzyme Titration
| PptT Concentration (nM) | Signal (Absorbance at 600 nm) | Background (Absorbance) | Signal-to-Noise Ratio |
| 10 | 0.25 | 0.05 | 5.0 |
| 20 | 0.48 | 0.05 | 9.6 |
| 40 | 0.85 | 0.06 | 14.2 |
| 80 | 1.52 | 0.06 | 25.3 |
| 160 | 1.65 | 0.07 | 23.6 |
This table presents example data from a colorimetric assay, demonstrating how increasing enzyme concentration can improve the signal-to-noise ratio up to a certain point.
Visualizing Workflows and Pathways
PptT Signaling Pathway
The diagram below illustrates the central role of PptT in the activation of synthases required for the biosynthesis of key mycobacterial components.
Caption: PptT catalyzes the transfer of 4'-phosphopantetheine from CoA to activate ACP/PCP domains.
Experimental Workflow for a PptT Enzymatic Assay
This diagram outlines the general steps involved in performing a PptT enzymatic assay, from reagent preparation to data analysis.
Caption: A generalized workflow for conducting a PptT enzymatic assay.
Troubleshooting Logic for Low Signal-to-Noise Ratio
This decision tree provides a logical approach to troubleshooting a low signal-to-noise ratio in your PptT assay.
Caption: A decision tree for troubleshooting a low signal-to-noise ratio in PptT assays.
References
PptT-IN-1 stability issues in long-term experiments
Welcome to the technical support center for PptT-IN-1, a potent inhibitor of phosphopantetheinyl transferase (PptT) in Mycobacterium tuberculosis. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may arise during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a small molecule inhibitor of phosphopantetheinyl transferase (PptT), an essential enzyme in Mycobacterium tuberculosis. PptT is crucial for the biosynthesis of cellular lipids and virulence factors. Therefore, this compound is primarily used in tuberculosis research to study the effects of PptT inhibition on mycobacterial growth and pathogenesis.[1]
Q2: What are the general recommendations for storing this compound?
For long-term stability, it is recommended to store this compound as a solid (powder) at -20°C for up to three years or at 4°C for up to two years.[2] Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be stored at -20°C or -80°C.[3] It is advisable to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.[3]
Q3: What is the recommended solvent for dissolving this compound?
The most common solvent for dissolving small molecule inhibitors like this compound for in vitro experiments is DMSO. For animal studies, the choice of solvent will depend on the route of administration and the specific experimental protocol, but care should be taken to ensure the solvent is non-toxic at the administered concentration.
Q4: My this compound precipitated when I diluted my DMSO stock in an aqueous buffer. What should I do?
Precipitation upon dilution into aqueous solutions is a common problem with hydrophobic compounds. Here are some steps to troubleshoot this issue:
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Lower the final concentration: The compound may have exceeded its solubility limit in the aqueous buffer.
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Optimize DMSO concentration: While aiming for a low final DMSO concentration, a slightly higher percentage (often up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.
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Use a different solvent system: Consider using a co-solvent or a formulation with solubility-enhancing excipients.
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Adjust pH: The solubility of some compounds is pH-dependent. Experimenting with different pH values of your buffer might improve solubility.
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Sonication: Gentle sonication can sometimes help to redissolve precipitated compounds.
Q5: How stable is this compound in solution over time?
While specific public data on the half-life and degradation rate of this compound in solution is limited, it is a general best practice to use freshly prepared dilutions for experiments. Stock solutions in anhydrous DMSO are generally stable for several months when stored properly at -20°C or -80°C. However, stability in aqueous buffers at physiological temperatures is expected to be significantly lower. For long-term experiments, it is advisable to replenish the compound in the experimental medium periodically.
Troubleshooting Guide: this compound Stability Issues
This guide addresses common problems encountered during long-term experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of inhibitory activity over time | Degradation of this compound in the experimental medium. | 1. Prepare fresh working solutions from a frozen DMSO stock for each experiment.2. For long-term incubations, replenish the medium with fresh this compound at regular intervals (e.g., every 24-48 hours).3. Perform a time-course experiment to determine the functional half-life of the inhibitor under your specific experimental conditions. |
| Inconsistent results between experiments | 1. Variability in compound concentration due to precipitation.2. Degradation of stock solution due to improper storage (e.g., moisture, repeated freeze-thaw cycles).3. Pipetting errors. | 1. Visually inspect for precipitation after dilution. If present, follow the troubleshooting steps in FAQ Q4.2. Ensure stock solutions are stored in tightly sealed vials at -20°C or -80°C. Use fresh, anhydrous DMSO for preparing stocks.3. Calibrate pipettes regularly and use appropriate pipetting techniques. |
| Unexpected off-target effects | 1. High concentration of DMSO in the final working solution.2. Presence of degradation products with different biological activities. | 1. Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. Always include a vehicle control with the same DMSO concentration.2. If degradation is suspected, consider using freshly prepared compound for critical experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Warm the vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
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Add solvent: Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
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Dissolve the compound: Vortex the vial until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.
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Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
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Prepare dilutions: Dilute the this compound DMSO stock solution to the final desired concentration in your experimental aqueous buffer (e.g., cell culture medium). Prepare a sufficient volume for analysis at multiple time points.
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Incubate: Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO2).
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Sample at time points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.
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Analyze compound integrity: Analyze the concentration of intact this compound in each aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Determine functional stability: In parallel, perform a bioassay (e.g., measure the inhibition of mycobacterial growth or a cell-based reporter assay) with the aged solutions to correlate chemical stability with biological activity.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action on mycobacterial pathways.
Experimental Workflow
Caption: Workflow for assessing this compound stability.
Troubleshooting Logic
Caption: Logic diagram for troubleshooting this compound activity.
References
Technical Support Center: PptT-IN-1 Cytotoxicity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cell viability assays to assess the cytotoxicity of PptT-IN-1, an inhibitor of palmitoyl-protein thioesterase 1 (PPT1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cytotoxicity evaluated?
This compound is a chemical inhibitor of palmitoyl-protein thioesterase 1 (PPT1), an enzyme involved in the lysosomal degradation pathway.[1][2] PPT1 has been identified as a potential target in cancer therapy due to its role in cellular processes like autophagy, which can promote cancer cell survival.[1][2][3] Assessing the cytotoxicity of this compound is crucial to understand its therapeutic potential and off-target effects.
Q2: Which cell viability assays are recommended for assessing this compound cytotoxicity?
Several assays can be used, each with distinct principles. Commonly used assays include:
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MTT Assay: A colorimetric assay that measures the metabolic activity of cells.
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XTT Assay: Similar to the MTT assay, it measures mitochondrial dehydrogenase activity.
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LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
The choice of assay may depend on the specific research question and cell type. It is often recommended to use multiple assays to confirm results.
Q3: How does this compound's mechanism of action potentially interfere with certain viability assays?
This compound inhibits PPT1, which can lead to the accumulation of lipid-modified proteins and affect lysosomal function and autophagy. This disruption of cellular metabolism and lysosomal integrity could potentially influence assays that rely on metabolic activity (MTT, XTT) or membrane integrity (LDH). For instance, altered lysosomal function might indirectly affect mitochondrial health and, consequently, the readouts of metabolic assays.
Troubleshooting Guides
MTT/XTT Assay Troubleshooting
Issue 1: High background or false positives.
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Potential Cause: this compound may directly reduce the tetrazolium salts (MTT/XTT) or interfere with the absorbance reading due to its chemical properties.
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Solution:
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Run a control plate with this compound in cell-free media to check for direct reduction of the assay reagent.
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If interference is observed, subtract the background absorbance from the treated wells.
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Consider using an alternative assay, such as the LDH assay, which has a different detection principle.
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Issue 2: Inconsistent results between experiments.
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Potential Cause: Variability in cell seeding density, incubation times, or this compound stock solution stability.
-
Solution:
-
Ensure consistent cell seeding and logarithmic growth phase of cells.
-
Strictly adhere to standardized incubation times for both drug treatment and assay development.
-
Prepare fresh dilutions of this compound from a validated stock for each experiment.
-
Issue 3: Unexpectedly low cytotoxicity.
-
Potential Cause: The cytotoxic effect of this compound may be primarily cytostatic (inhibiting proliferation) rather than directly cytotoxic, or the chosen endpoint may not be optimal.
-
Solution:
-
Complement the viability assay with a proliferation assay to distinguish between cytotoxic and cytostatic effects.
-
Perform a time-course experiment to determine the optimal duration of this compound exposure.
-
Confirm results with an alternative cytotoxicity assay (e.g., LDH release).
-
LDH Assay Troubleshooting
Issue 1: High spontaneous LDH release in control wells.
-
Potential Cause: Suboptimal cell health, harsh pipetting during reagent addition, or contamination.
-
Solution:
-
Ensure high cell viability (>90%) before starting the experiment.
-
Handle the plate gently during all steps to avoid mechanical cell damage.
-
Regularly check for and eliminate any microbial contamination in the cell culture.
-
Issue 2: Low maximum LDH release.
-
Potential Cause: Incomplete cell lysis in the maximum LDH release control wells.
-
Solution:
-
Ensure the lysis buffer is added at the correct concentration and mixed thoroughly.
-
Increase the incubation time with the lysis buffer to ensure complete cell lysis.
-
Data Presentation
Table 1: Example Data Summary for this compound Cytotoxicity
| Cell Line | Assay | IC50 (µM) | Maximum Inhibition (%) |
| MCF-7 | MTT | 15.2 | 85 |
| A549 | MTT | 22.8 | 78 |
| MCF-7 | XTT | 18.5 | 82 |
| A549 | XTT | 25.1 | 75 |
| MCF-7 | LDH | 12.7 | 92 |
| A549 | LDH | 19.9 | 88 |
IC50 values represent the concentration of this compound required to inhibit 50% of cell viability.
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
XTT Cell Viability Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions.
-
XTT Addition: Add the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at a wavelength between 450-500 nm.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound inhibits PPT1 in the autophagy pathway.
Caption: Troubleshooting logic for inconsistent assay results.
References
- 1. PPT1 promotes tumor growth and is the molecular target of chloroquine derivatives in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-In-Human Effects of PPT1 Inhibition Using the Oral Treatment with GNS561/Ezurpimtrostat in Patients with Primary and Secondary Liver Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPT1 inhibition enhances the antitumor activity of anti–PD-1 antibody in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in PptT Inhibition Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Phosphopantetheinyl Transferase (PptT) inhibition studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and navigate challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: My PptT enzyme appears to be inactive or shows very low activity. What are the possible causes and solutions?
A1: PptT instability is a common issue that can lead to low or no enzymatic activity.[1] Here are several factors to consider and troubleshoot:
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Enzyme Stability: PptT is known to be unstable in aqueous solutions, often aggregating and losing activity rapidly.[1]
-
Solution: Use freshly thawed PptT for each assay. It is recommended to purify and store the enzyme in glycerol at -80°C to maintain its stability.[1] Some studies have also utilized PptT as an N-terminal maltose-binding protein (MBP) fusion to improve solubility, although removal of the MBP tag can lead to precipitation.[2]
-
-
Assay Buffer Conditions: The composition of the assay buffer is critical for enzyme activity.
-
Solution: Ensure the assay buffer is at room temperature before starting the experiment.[3] Verify that the pH and ionic strength of the buffer are optimized for PptT activity.
-
-
Reagent Integrity: Degradation of substrates or cofactors will impact the reaction.
-
Solution: Use fresh, high-quality reagents. Ensure that Coenzyme A (CoA) and the acceptor protein (e.g., apo-ACP) have been stored correctly and have not degraded.
-
Q2: I am observing a high background signal in my no-enzyme control wells. What could be the reason?
A2: A high background signal can mask the true enzymatic activity and interfere with inhibitor screening. Potential causes include:
-
Non-Enzymatic Substrate Degradation: The substrate in your assay may be unstable under the experimental conditions.
-
Solution: Optimize buffer conditions such as pH and temperature. Run a no-enzyme control to quantify the rate of spontaneous substrate breakdown and subtract this value from your experimental wells.
-
-
Contaminated Reagents: Impurities in your reagents can contribute to the background signal.
-
Solution: Use fresh, high-quality reagents and ensure your substrate solution has not prematurely hydrolyzed.
-
-
Assay-Specific Artifacts: The detection method itself might be producing a background signal. For instance, in colorimetric assays, the substrate or product might interact with components of the reaction mixture.
-
Solution: Review the literature for similar assays and potential interferences. For example, in the indigoidine synthesis assay, ensure the purity of the BpsA enzyme.
-
Q3: My inhibitor screening results are not reproducible. What factors should I investigate?
A3: Lack of reproducibility is a common challenge in enzyme inhibition assays. A systematic approach to troubleshooting is essential:
-
Enzyme Instability: As mentioned in Q1, PptT instability is a primary suspect.
-
Solution: Aliquot your enzyme stock to avoid repeated freeze-thaw cycles and always keep the enzyme on ice when not in use.
-
-
Pipetting Inaccuracies: Small volume errors can lead to significant variations in results.
-
Solution: Use calibrated pipettes and avoid pipetting very small volumes. Prepare a master mix for the reaction to ensure consistency across wells.
-
-
Temperature Fluctuations: Inconsistent temperatures during incubation can affect reaction rates.
-
Solution: Use a temperature-controlled plate reader or incubator to maintain a stable temperature throughout the assay.
-
-
Inhibitor Precipitation: The inhibitor may not be fully soluble in the assay buffer at the tested concentrations.
-
Solution: Visually inspect the wells for any signs of precipitation. Determine the solubility of your compounds in the assay buffer before screening.
-
Q4: I have identified a potent inhibitor of PptT in vitro, but it shows no activity against whole-cell M. tuberculosis. What could explain this discrepancy?
A4: The disconnect between in vitro enzymatic activity and whole-cell efficacy is a frequent hurdle in drug discovery. Several factors can contribute to this:
-
Cell Permeability: The inhibitor may not be able to cross the complex cell wall of M. tuberculosis.
-
Efflux Pumps: The compound might be actively transported out of the bacterial cell by efflux pumps.
-
Off-Target Effects: The compound may have off-target effects in the whole-cell environment that mask its on-target activity or cause toxicity to the host cells in an infection model.
-
Metabolic Inactivation: The inhibitor could be metabolized and inactivated by the bacteria.
-
PptT Redundancy/Compensation: While PptT is essential, other mechanisms might compensate for its partial inhibition in a whole-cell context.
Q5: My kinetic data for PptT inhibition does not fit a standard competitive or non-competitive inhibition model. How should I interpret these results?
A5: Complex kinetic patterns can arise from various factors. Consider the following possibilities:
-
Multi-step Binding: The inhibitor may bind to the enzyme in a multi-step process, which can result in non-linear kinetics.
-
Product Inhibition: The product of the PptT reaction (holo-ACP) or the inhibitor itself might be inhibiting the enzyme. Measuring the initial velocity of the reaction is crucial to minimize the impact of product inhibition.
-
Enzyme Isomerization: The enzyme may exist in different conformational states with varying affinities for the substrate and inhibitor.
-
Assay Artifacts: At high concentrations, some inhibitors can form aggregates that sequester the enzyme, leading to apparent inhibition that is not due to specific binding.
Troubleshooting Guides
Troubleshooting Low PptT Activity
| Potential Cause | Troubleshooting Step | Reference |
| Enzyme Instability | Use freshly thawed PptT aliquots for each experiment. Store PptT in glycerol at -80°C. Consider using an MBP-PptT fusion protein for improved solubility. | |
| Suboptimal Buffer | Ensure the assay buffer is at room temperature. Verify that the pH and ionic strength are optimal for PptT. | |
| Reagent Degradation | Use fresh CoA and apo-acceptor protein. Verify the integrity of ATP and MgCl2 in the reaction buffer. | |
| Incorrect Protein Concentration | Verify the concentration of your PptT stock using a reliable protein quantification method (e.g., Bradford, BCA). |
Troubleshooting High Background Signal
| Potential Cause | Troubleshooting Step | Reference |
| Reagent Contamination | Prepare fresh reagents. Filter-sterilize buffers to remove any microbial contamination. | |
| Non-enzymatic Reaction | Run a control reaction without the enzyme to determine the rate of non-enzymatic product formation. Subtract this background rate from your measurements. | |
| Assay Plate Interference | Use appropriate microplates for your assay type (e.g., black plates for fluorescence, clear plates for colorimetry). |
Troubleshooting Inconsistent Results
| Potential Cause | Troubleshooting Step | Reference |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use a master mix to dispense reagents. Avoid pipetting volumes below the recommended range for your pipette. | |
| Temperature Variation | Use a temperature-controlled incubator or plate reader. Allow all reagents to equilibrate to the reaction temperature before starting the assay. | |
| Inhibitor Solubility Issues | Check the solubility of your test compounds in the assay buffer. Use DMSO to dissolve compounds, but keep the final DMSO concentration low and consistent across all wells. | |
| Edge Effects in Plates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with buffer or water. |
Experimental Protocols & Workflows
PptT-mediated Indigoidine Synthesis Assay
This colorimetric assay monitors the PptT-mediated activation of the non-ribosomal peptide synthetase (NRPS) BpsA, which then synthesizes the blue pigment indigoidine.
Experimental Workflow:
References
Technical Support Center: Optimizing PptT-IN-1 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for PptT-IN-1 treatment. This compound is a potent inhibitor of Palmitoyl-protein thioesterase 1 (PPT1), an enzyme crucial in the biosynthesis of cellular lipids and a factor in the virulence of pathogens like Mycobacterium tuberculosis.[1][2] Proper incubation time is a critical parameter for achieving reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of phosphopantetheinyl transferase (PptT) with an IC50 of 2.8 μM.[1][2] In a broader context, inhibitors of the human ortholog, Palmitoyl-protein thioesterase 1 (PPT1), disrupt lysosomal function and autophagy.[3] This inhibition leads to the accumulation of depalmitoylated proteins, affecting cellular signaling and survival. Specifically, PPT1 inhibition has been shown to activate the cGAS/STING/TBK1 pathway, leading to the production of type I interferons, and to induce the p38 MAPK signaling pathway.
Q2: Why is optimizing the incubation time for this compound treatment so important?
A2: The effects of this compound, like many enzyme inhibitors, are time-dependent. A short incubation may not be sufficient to observe a significant biological effect, while an excessively long incubation could lead to secondary effects, cytotoxicity, or adaptation by the cells, confounding the interpretation of results. For instance, the PPT1 inhibitor GNS561 demonstrates a time-dependent inhibition of PPT1, with 25% inhibition at 3 hours and 50% inhibition at 72 hours with a 1 µM concentration. Time-course experiments are therefore essential to identify the optimal window for observing the desired downstream effects, whether it's cell viability changes or signaling pathway modulation.
Q3: What are typical incubation times for this compound in cell-based assays?
A3: The ideal incubation time can vary significantly depending on the cell type, the concentration of this compound, and the specific assay being performed. Based on studies with similar PPT1 inhibitors:
-
Enzyme Activity Assays: For direct measurement of PPT1 inhibition in cell lysates, incubation times can be relatively short, ranging from 1 to 3 hours.
-
Cell Viability Assays (e.g., MTT): To assess cytotoxicity, longer incubation times are typically required, commonly ranging from 24 to 72 hours. Some studies with PPT1 inhibitors have extended this to 96 hours.
-
Signaling Pathway Analysis (e.g., Western Blot): The activation of signaling pathways can be transient. For p38 MAPK phosphorylation, effects can be seen in as little as 90-120 seconds, with sustained activation observed at later time points. For the STING pathway, changes in protein expression have been observed after 24 hours of treatment with a PPT1 inhibitor.
Q4: How do I determine the optimal incubation time for my specific experiment?
A4: The most effective method for determining the optimal incubation time is to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and collecting samples at multiple time points. For example, for a Western blot analysis of p38 phosphorylation, you might collect samples at 0, 15, 30, 60 minutes, and 2, 4, 8, and 24 hours post-treatment. For a cell viability assay, you would typically assess viability at 24, 48, and 72 hours. The results will reveal the kinetics of the response and help you select the most appropriate endpoint for your future experiments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or irreproducible results between experiments. | 1. Compound Instability: this compound may degrade in aqueous solutions over time. 2. Cell Passage Number: High-passage-number cells can exhibit altered phenotypes and drug responses. 3. Inconsistent Cell Density: Variations in the number of cells seeded can affect the outcome. | 1. Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid storing aqueous solutions of the compound for extended periods. 2. Use cells within a consistent and low passage number range. 3. Ensure uniform cell seeding by using a cell counter for accurate cell density determination. |
| Lower than expected efficacy of this compound. | 1. Suboptimal Incubation Time: The chosen incubation time may be too short to elicit a significant response. 2. Compound Precipitation: this compound may have limited solubility in cell culture media, especially at higher concentrations. 3. Cell Line Resistance: The cell line used may be inherently resistant to PPT1 inhibition. | 1. Perform a time-course experiment to determine the optimal incubation duration. 2. Visually inspect the media for any signs of precipitation after adding this compound. If precipitation is observed, consider lowering the concentration or using a different solvent system if compatible with your cells. 3. Confirm PPT1 expression in your cell line. If possible, test the compound on a sensitive control cell line. |
| Observed effects are not consistent with known this compound activity. | 1. Off-Target Effects: At high concentrations or with very long incubation times, this compound may have off-target effects. 2. Cellular Stress Response: Prolonged incubation can induce a general stress response in cells, masking the specific effects of PPT1 inhibition. | 1. Perform a dose-response experiment to identify the lowest effective concentration. 2. Correlate the observed phenotype with a direct measure of PPT1 inhibition or a known downstream signaling event at an earlier time point. |
| High background in fluorescence-based assays. | 1. Autofluorescence: Some cell types exhibit high intrinsic fluorescence. 2. Lysosomal Probe Issues: Issues with the loading or leakage of lysosomal dyes. | 1. Include an unstained control to measure background autofluorescence. 2. Optimize the concentration and incubation time of the lysosomal probe. Ensure that the final DMSO concentration is low (typically <0.5%). |
Quantitative Data Summary
Table 1: Time-Dependent Inhibition of PPT1 by GNS561 (A this compound Analog)
| Concentration | Incubation Time | Percent Inhibition |
| 1 µM | 3 hours | 25% |
| 1 µM | 72 hours | 50% |
Table 2: Time-Dependent IC50 Values for a Cytotoxic Agent in Cancer Cell Lines
This table illustrates the common trend of decreasing IC50 values with longer incubation times for cytotoxic compounds. Similar trends can be expected for this compound.
| Cell Line | 24 hours | 48 hours | 72 hours |
| SW480 | >50 µg/mL | 26.3 µg/mL | 15.1 µg/mL |
| HCT116 | 13.9 µg/mL | 6.8 µg/mL | 4.2 µg/mL |
| HT29 | 30.1 µg/mL | 18.7 µg/mL | 11.5 µg/mL |
| (Data adapted from a study on oxaliplatin to demonstrate the principle of time-dependent IC50) |
Experimental Protocols
Protocol 1: Time-Course Cell Viability (MTT) Assay
This protocol is designed to determine the effect of different incubation times of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock in DMSO. Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle-treated control.
Protocol 2: Time-Course Western Blot for p38 MAPK and STING Pathway Activation
This protocol allows for the analysis of the temporal activation of signaling pathways in response to this compound treatment.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
DMSO
-
Stimulus for p38 activation (e.g., Anisomycin, optional)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-STING, anti-p-TBK1, anti-TBK1, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound or vehicle control for various time points (e.g., 0, 15, 30, 60 minutes, 2, 4, 8, 24 hours). If a specific stimulus is used to activate the p38 pathway, it is typically added for the last 15-30 minutes of the this compound incubation.
-
Protein Extraction: At each time point, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the activation status of the signaling pathway at each time point.
Visualizations
Caption: this compound signaling pathway.
Caption: Time-course experiment workflow.
References
Mitigating batch-to-batch variability of PptT-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate batch-to-batch variability of PptT-IN-1, a potent inhibitor of 4'-phosphopantetheinyl transferase (PptT).
Frequently Asked Questions (FAQs)
Q1: What is PptT and what is its function?
A1: PptT is a 4'-phosphopantetheinyl transferase enzyme found in Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis.[1][2] This enzyme is crucial for the post-translational modification of various polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).[1][3][4] PptT catalyzes the transfer of a 4'-phosphopantetheine (P-pant) group from Coenzyme A to a conserved serine residue on these enzymes, converting them from their inactive apo-forms to their active holo-forms. This activation is essential for the biosynthesis of critical components of the mycobacterial cell wall, including mycolic acids, as well as virulence factors like siderophores.
Q2: Why is PptT considered a good drug target?
A2: PptT is considered a promising target for new anti-tuberculosis drugs for several reasons. The enzyme is essential for the growth, replication, and survival of M. tuberculosis both in laboratory settings and during infection in animal models. Furthermore, PptT from mycobacteria has low amino acid conservation compared to the human equivalent, which allows for the development of selective inhibitors, potentially reducing off-target effects and toxicity.
Q3: What is this compound and what is its mechanism of action?
A3: this compound represents a class of inhibitors designed to target the PptT enzyme. By inhibiting PptT, these compounds prevent the activation of PKS and NRPS systems. This blockade disrupts the synthesis of essential lipids and virulence factors, ultimately hindering bacterial growth and survival. One known inhibitor of PptT is an amidino-urea compound, which has been shown to effectively kill M. tuberculosis, including drug-resistant strains. This compound likely acts by binding to the enzyme, preventing it from catalyzing the transfer of the 4'-phosphopantetheine moiety.
Q4: What is batch-to-batch variability and why is it a concern?
PptT Signaling & Inhibition Pathway
The diagram below illustrates the essential role of the PptT enzyme in activating downstream synthases and how this compound intervenes.
Caption: PptT enzyme activation pathway and the inhibitory action of this compound.
Troubleshooting Guide
This guide addresses common issues arising from the potential variability of this compound.
Q5: My experimental results with this compound are inconsistent between experiments. Could this be a batch issue?
A5: Yes, inconsistent results are a classic sign of batch-to-batch variability. Different batches may have varying potency or purity. If you observe fluctuations in the inhibition of mycobacterial growth or in enzymatic assays, it is crucial to qualify each new batch of the inhibitor before use.
Troubleshooting Steps:
-
Record Batch Numbers: Always record the lot number of this compound used in every experiment. This allows you to correlate inconsistent data to specific batches.
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Perform Quality Control (QC): Before using a new batch in critical experiments, perform basic QC checks. This includes assessing purity via High-Performance Liquid Chromatography (HPLC) and confirming the expected mass using Mass Spectrometry (MS).
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Conduct a Functional Assay: The most definitive test is to determine the half-maximal inhibitory concentration (IC50) of each new batch in a standardized PptT enzymatic assay. A significant shift in the IC50 value indicates a difference in potency.
The following workflow can help diagnose the source of variability.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
Q6: A new batch of this compound shows lower activity than expected. What should I do?
A6: Lower-than-expected activity is a strong indicator of a batch quality issue. This could be due to lower purity, the presence of inactive isomers, or degradation of the compound.
Recommended Actions:
-
Verify Stock Solution Concentration: Ensure that the stock solution was prepared correctly. Use a spectrophotometer if the compound has a known extinction coefficient, or re-weigh the compound carefully.
-
Check for Degradation: Compound degradation can occur due to improper storage (e.g., exposure to light, moisture, or frequent freeze-thaw cycles). Analyze the compound via HPLC to check for degradation peaks.
-
Contact the Supplier: If you confirm the low activity is due to the compound itself, contact the supplier immediately. Provide them with your QC data (HPLC, MS, and functional assay results) and the batch number.
Q7: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. How can I solve this?
A7: Precipitation indicates that the compound's solubility limit has been exceeded in the final assay medium. This is a common issue with hydrophobic small molecules.
Solubilization Strategies:
-
Lower the Final Concentration: Test if the precipitation still occurs at lower working concentrations of the inhibitor.
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Use a Co-Solvent: If compatible with your assay, you can include a small percentage (typically 0.1-1%) of an organic solvent like DMSO or ethanol in your final aqueous buffer to help maintain solubility.
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Explore Alternative Stock Solvents: While DMSO is common, other solvents like DMF or ethanol might provide better solubility characteristics for your specific compound batch.
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pH Adjustment: For compounds with ionizable groups, adjusting the pH of the assay buffer can sometimes improve solubility. This must be done cautiously to avoid affecting enzyme activity or cell health.
Quality Control and Experimental Protocols
To mitigate variability, it is essential to perform standardized QC on each new batch of this compound.
Batch-to-Batch Comparison Data
The table below illustrates hypothetical QC data for three different batches of this compound, highlighting potential variability.
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (by HPLC, 254 nm) | 98.7% | 99.1% | 92.3% | > 98% |
| Identity (by LC-MS, [M+H]⁺) | Confirmed | Confirmed | Confirmed | Correct Mass ± 0.5 Da |
| Potency (IC50 in PptT assay) | 1.2 µM | 1.3 µM | 5.8 µM | < 1.5 µM |
| Solubility in DMSO | > 50 mM | > 50 mM | > 50 mM | > 20 mM |
| Appearance | White Powder | White Powder | Off-white Powder | White Crystalline Powder |
| Result | PASS | PASS | FAIL | - |
In this example, Batch C would be rejected due to low purity and significantly lower potency.
Protocol 1: Purity Assessment by HPLC
Objective: To determine the purity of a this compound batch and detect any degradation products or impurities.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., DMSO or Acetonitrile).
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% Solvent B to 95% Solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor absorbance at 254 nm or another relevant wavelength determined by the compound's UV-Vis spectrum.
-
Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Functional Potency via PptT Enzymatic Assay
Objective: To determine the IC50 value of this compound, providing a functional measure of batch potency. A scintillation proximity assay (SPA) is a high-throughput method suitable for this purpose.
Methodology:
-
Reagents & Buffers:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT.
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Recombinant PptT enzyme.
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Biotinylated apo-AcpM (acyl carrier protein substrate).
-
[³H]-Coenzyme A.
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Streptavidin-coated SPA beads.
-
-
Assay Procedure:
-
Serially dilute the this compound batch in DMSO, then further dilute in assay buffer to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
In a 96-well plate, add the PptT enzyme, biotinylated apo-AcpM, and the diluted this compound.
-
Initiate the reaction by adding [³H]-Coenzyme A.
-
Incubate at room temperature for 30-60 minutes.
-
Stop the reaction by adding a stop buffer containing EDTA.
-
Add streptavidin-coated SPA beads. The biotinylated AcpM will bind to the beads.
-
Incubate for 30 minutes to allow binding.
-
-
Data Acquisition: Read the plate on a scintillation counter. If the [³H]-P-pant group was successfully transferred to AcpM, the radioactivity will be in close proximity to the bead, generating a signal.
-
Analysis: Plot the signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. Compare this value across different batches.
References
- 1. 4′-Phosphopantetheinyl Transferase PptT, a New Drug Target Required for Mycobacterium tuberculosis Growth and Persistence In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4'-Phosphopantetheinyl transferase PptT, a new drug target required for Mycobacterium tuberculosis growth and persistence in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. pnas.org [pnas.org]
Validation & Comparative
Validating PptT-IN-1: A Comparative Guide to On-Target Activity in M. tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PptT-IN-1 (also known as AU 8918), a potent inhibitor of 4′-phosphopantetheinyl transferase (PptT) in Mycobacterium tuberculosis (M. tb), against a promising alternative from the 2,6-diaminopyridine scaffold series. The objective is to present experimental data and detailed protocols to aid researchers in validating the on-target activity of these compounds.
Introduction to PptT as a Drug Target
4′-phosphopantetheinyl transferase (PptT) is a critical enzyme for the survival and virulence of M. tuberculosis. It catalyzes the transfer of the 4'-phosphopantetheine moiety from coenzyme A to acyl carrier protein (ACP) and peptidyl carrier protein (PCP) domains within large multi-enzyme complexes. This post-translational modification is essential for activating polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). These activated enzymes are responsible for synthesizing vital components of the mycobacterial cell wall, including mycolic acids and virulence factors like siderophores (e.g., mycobactin).[1][2] The essential role of PptT in both growth and persistence in vivo makes it a highly attractive target for novel anti-tuberculosis therapeutics.[2][3]
Comparative Performance of PptT Inhibitors
This compound (AU 8918) was one of the first effective inhibitors of PptT to be identified.[4] However, its amidinourea scaffold has been associated with off-target effects, notably cardiotoxicity. This has prompted the development of alternative scaffolds, such as the 2,6-diaminopyridines, to improve the safety profile while maintaining on-target potency.
Here, we compare this compound with a lead compound from the 2,6-diaminopyridine series, herein referred to as Compound 5d , which has demonstrated on-target activity with reduced off-target liabilities.
Quantitative Data Summary
The following table summarizes the key performance metrics for this compound and Compound 5d, including biochemical potency, whole-cell activity, and off-target effects.
| Parameter | This compound (AU 8918) | Compound 5d (2,6-diaminopyridine) | Reference |
| Biochemical Potency (IC50) | |||
| Fluorescence Polarization (FP) Assay | 0.23 µM | 0.99 µM | |
| BpsA Coupled Assay | 2.3 µM | 1.8 µM | |
| Whole-Cell Activity (MIC90) | |||
| M. tuberculosis H37Rv | 3.1 µM | 12.5 µM | |
| On-Target Activity | Confirmed | Confirmed | |
| Off-Target Effects (IC50) | |||
| hERG Ion Channel | >30 µM | >30 µM | |
| hCav1.2 Ion Channel | 8.35 µM | 16.6 µM | |
| hNav1.5 Ion Channel | 3.75 µM | >30 µM |
Signaling Pathway and Experimental Workflows
Visualizing the biochemical context and experimental procedures is crucial for understanding the validation process. The following diagrams illustrate the PptT signaling pathway and the workflows for key validation assays.
Caption: PptT enzyme activation and inhibition.
Caption: Genetic workflow for on-target validation.
Caption: Workflow for CETSA target engagement.
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide.
PptT Inhibition Assays (Biochemical Potency)
a) Fluorescence Polarization (FP) Assay
This assay measures the ability of an inhibitor to displace a fluorescently labeled CoA analogue from the PptT active site.
-
Reagents: Purified PptT enzyme, N-terminal ACP domain of PKS13 (co-substrate), fluorescently labeled CoA (e.g., BODIPY-CoA), test inhibitor (serial dilutions).
-
Procedure:
-
Add PptT, ACP, and the test inhibitor to wells of a microplate.
-
Initiate the reaction by adding the fluorescent CoA analogue.
-
Incubate to allow binding to reach equilibrium.
-
Measure fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent probe by the inhibitor.
-
-
Data Analysis: Plot the change in polarization against inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
b) BpsA-Coupled Assay
This is a spectrophotometric assay that measures PptT's ability to activate the non-ribosomal peptide synthase BpsA.
-
Reagents: Purified PptT, apo-BpsA (from Streptomyces lavendulae), CoA, L-glutamine, ATP, MgCl2, test inhibitor.
-
Procedure:
-
Pre-incubate PptT with the test inhibitor.
-
Add apo-BpsA and CoA to initiate the activation step.
-
Add L-glutamine, ATP, and MgCl2. Activated holo-BpsA catalyzes the conversion of L-glutamine to the blue pigment indigoidine.
-
Monitor the formation of indigoidine by measuring absorbance at 590 nm over time.
-
-
Data Analysis: Calculate the rate of reaction at different inhibitor concentrations. Plot the rate against inhibitor concentration to determine the IC50 value.
Whole-Cell Activity Assay (MIC90)
This assay determines the minimum concentration of a compound required to inhibit the growth of 90% of a bacterial population.
-
Materials: M. tuberculosis H37Rv culture, 7H9 broth supplemented with OADC, test inhibitor (serial dilutions), 96-well plates.
-
Procedure:
-
Inoculate supplemented 7H9 broth with M. tb H37Rv to a standard optical density.
-
Dispense the bacterial suspension into 96-well plates containing serial dilutions of the test inhibitor.
-
Incubate plates at 37°C for 7-14 days.
-
Determine bacterial growth by measuring optical density (OD600) or by using a viability indicator like Resazurin.
-
-
Data Analysis: The MIC90 is the lowest inhibitor concentration that prevents at least 90% of bacterial growth compared to the DMSO control.
On-Target Activity Validation (Genetic Method)
This method uses genetically modified M. tb strains to confirm that the inhibitor's whole-cell activity is due to PptT inhibition.
-
Strains:
-
Wild-Type (WT) M. tb H37Rv.
-
PptT Knockdown (KD) strain: PptT expression is controlled by an anhydrotetracycline (ATC)-inducible promoter. In the absence of ATC, PptT is depleted, making the cell hypersensitive to PptT inhibitors.
-
PptH Knockout (KO) strain: PptH is a hydrolase that counteracts PptT. Knocking it out can make the cell less sensitive to PptT inhibitors.
-
-
Procedure:
-
Determine the MIC90 of the test inhibitor against all three strains as described in the whole-cell activity assay. For the PptT KD strain, assays are run with and without ATC.
-
-
Data Analysis:
-
An inhibitor is considered on-target if it meets two criteria:
-
The MIC90 against the PptT KD strain (without ATC) is >4-fold lower than against the WT strain.
-
The MIC90 against the PptH KO strain is >4-fold higher than against the WT strain.
-
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that confirms direct target engagement in intact cells. Ligand binding typically stabilizes the target protein, increasing its melting temperature.
-
Cell Preparation: Culture M. tuberculosis H37Rv to mid-log phase. Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Compound Treatment: Aliquot the cell suspension and treat with the test inhibitor at a desired concentration (e.g., 10x MIC) or with DMSO as a vehicle control. Incubate at 37°C for 1-2 hours to allow for cell penetration and binding.
-
Thermal Challenge: Transfer the treated cell aliquots to PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C.
-
Cell Lysis: Lyse the cells. Due to the robust mycobacterial cell wall, this requires stringent methods such as bead beating or sonication in a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated/aggregated proteins and cell debris.
-
Detection: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble PptT remaining at each temperature using Western Blot or ELISA with a PptT-specific antibody.
-
Data Analysis: Quantify the band intensities from the Western Blot. Plot the percentage of soluble PptT against temperature for both the inhibitor-treated and DMSO-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.
References
- 1. Mycobacterium tuberculosis PptT Inhibitors Based on Heterocyclic Replacements of Amidinoureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4′-Phosphopantetheinyl Transferase PptT, a New Drug Target Required for Mycobacterium tuberculosis Growth and Persistence In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4'-Phosphopantetheinyl transferase PptT, a new drug target required for Mycobacterium tuberculosis growth and persistence in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PptT inhibitors of mycobacterium tuberculosis - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to PptT-IN-1 and Other Known PptT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PptT-IN-1 against other known inhibitors of the Mycobacterium tuberculosis 4'-phosphopantetheinyl transferase (PptT). The data presented is compiled from publicly available experimental results to facilitate informed decisions in tuberculosis drug discovery and development.
Introduction to PptT and its Inhibition
4'-phosphopantetheinyl transferase (PptT) is a crucial enzyme for the survival and virulence of Mycobacterium tuberculosis, the causative agent of tuberculosis. PptT catalyzes the transfer of the 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA) to acyl carrier protein (ACP) domains of various synthases. This post-translational modification is essential for the activation of enzyme systems involved in the biosynthesis of critical mycobacterial lipids, including mycolic acids, and virulence factors.[1][2] The essentiality of PptT makes it a compelling target for the development of novel anti-tuberculosis therapeutics.
This guide focuses on the comparative analysis of this compound and other notable PptT inhibitors, presenting key performance data and the experimental context in which this data was generated.
Comparative Analysis of PptT Inhibitor Potency
The inhibitory activity of various compounds against PptT has been quantified using different biochemical assays, primarily the BpsA assay and the Fluorescence Polarization (FP) assay. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for this compound and other selected inhibitors.
| Compound Name | Compound Identifier | Inhibitor Class | IC50 (µM) - BpsA Assay | IC50 (µM) - FP Assay |
| This compound | 5j | Amidinourea Analog | 2.8 | Not Reported |
| PptT-IN-2 | 5k | Amidinourea Analog | Not Reported | Not Reported |
| AU 8918 | 1 | Amidinourea | 2.3 | 0.23[3] |
| Compound 3a | 3a | 2,6-Diaminopyridine | Not Reported | 0.71[3] |
| Raltitrexed | - | Thiophenoyl-glutamate | 0.25 | 0.065 |
| Thioquinazolinone Analog | - | Thioquinazolinone | ~1-10 (representative) | Not Reported |
Note: The IC50 values for the same compound can differ between assays due to variations in the experimental setup, substrates, and detection methods. For instance, the FP assay for AU 8918 showed approximately 10-fold greater potency than the BpsA assay, which may be attributed to the use of a fluorescently labeled CoA analog in the FP assay that is more easily displaced by inhibitors.[4]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: PptT enzymatic reaction and its inhibition.
Caption: Workflow for the BpsA colorimetric assay.
Caption: Workflow for the Fluorescence Polarization assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of the commonly used assays for PptT inhibitor screening.
BpsA (Blue Pigment Synthetase A) Assay
The BpsA assay is a colorimetric method used to measure the activity of PptT. It relies on the PptT-dependent activation of the non-ribosomal peptide synthetase (NRPS) BpsA.
-
Principle: Apo-BpsA is inactive. PptT activates Apo-BpsA to Holo-BpsA by transferring the Ppant group from CoA. Holo-BpsA then catalyzes the conversion of L-glutamine into the blue pigment indigoidine in an ATP-dependent manner. The amount of indigoidine produced is directly proportional to the activity of PptT.
-
Reagents:
-
Purified Apo-BpsA
-
Purified PptT enzyme
-
Coenzyme A (CoA)
-
L-glutamine
-
ATP
-
Magnesium Chloride (MgCl2)
-
Buffer (e.g., Tris-HCl)
-
Test inhibitor compound
-
-
Procedure: a. The test inhibitor, PptT, Apo-BpsA, and CoA are incubated together in a suitable buffer. b. The reaction is initiated by the addition of L-glutamine and ATP. c. The reaction mixture is incubated at a specific temperature for a set period. d. The reaction is stopped, and the produced indigoidine is solubilized (e.g., with DMSO). e. The absorbance of the blue indigoidine is measured at approximately 590 nm.
-
Data Analysis: The percentage of PptT inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the control wells without the inhibitor. IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.
Fluorescence Polarization (FP) Assay
The Fluorescence Polarization (FP) assay is a competitive binding assay used to measure the displacement of a fluorescently labeled ligand from its protein target by a test compound.
-
Principle: A fluorescently labeled CoA analog (tracer) binds to PptT, resulting in a high fluorescence polarization signal due to the slower tumbling of the large PptT-tracer complex. When an unlabeled inhibitor binds to PptT, it displaces the fluorescent tracer. The displaced, smaller tracer tumbles more rapidly in solution, leading to a decrease in the fluorescence polarization signal.
-
Reagents:
-
Purified PptT enzyme
-
Fluorescently labeled Coenzyme A (e.g., Bodipy-CoA)
-
Purified Apo-ACP
-
Buffer
-
Test inhibitor compound
-
-
Procedure: a. PptT, the fluorescently labeled CoA, and Apo-ACP are mixed in a suitable buffer in a microplate. b. The test inhibitor is added at various concentrations. c. The plate is incubated to allow the binding reaction to reach equilibrium. d. The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
Data Analysis: The decrease in fluorescence polarization is proportional to the amount of tracer displaced by the inhibitor. The percentage of inhibition is calculated, and IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
This compound demonstrates potent inhibition of PptT, with an IC50 value of 2.8 µM in the BpsA assay. Its potency is comparable to other amidinourea-based inhibitors like AU 8918. However, direct comparison is nuanced by the different assay methodologies employed. The 2,6-diaminopyridine and thioquinazolinone scaffolds also represent promising classes of PptT inhibitors. The continued exploration and optimization of these diverse chemical scaffolds are crucial for the development of effective anti-tuberculosis drugs targeting the essential PptT enzyme. Researchers are encouraged to consider the specific experimental context when evaluating the relative potency of these inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Indigoidine Synthesis as a High-Throughput Colourimetric Screen for Antibiotics Targeting the Essential Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mycobacterium tuberculosis PptT Inhibitors Based on Heterocyclic Replacements of Amidinoureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PptT-IN-1 (AU 8918) and Alternative Anti-Tuberculosis Agents
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the investigational anti-tuberculosis agent PptT-IN-1, primarily represented by the compound AU 8918, against established and alternative therapies for Mycobacterium tuberculosis (M.tb). This document synthesizes available data on the activity of these compounds against various M.tb strains, details relevant experimental protocols, and illustrates the targeted biological pathway.
Executive Summary
Data Presentation: Comparative In Vitro Activity
The following table summarizes the in vitro activity (Minimum Inhibitory Concentration, MIC) of PptT inhibitor AU 8918 and a selection of alternative anti-tuberculosis drugs against different strains of M. tuberculosis. It is important to note that comprehensive, publicly available data for AU 8918 against a panel of MDR and XDR strains is limited.
| Compound/Drug | Target/Mechanism of Action | M.tb Strain | MIC (μg/mL) |
| This compound (AU 8918) | 4'-phosphopantetheinyl transferase (PptT) | H37Rv | ~1.0 (converted from 3.1 µM) |
| Drug-Resistant Strains | Reported active, specific MICs not available | ||
| Isoniazid | Mycolic acid synthesis (InhA) | H37Rv | 0.03 - 0.12 |
| MDR/XDR Strains | High resistance (strain dependent) | ||
| Rifampicin | RNA polymerase (RpoB) | H37Rv | ~1.0 |
| MDR/XDR Strains | High resistance (strain dependent) | ||
| Moxifloxacin | DNA gyrase | H37Rv | 0.12 - 0.5 |
| XDR Strains | Resistance can be present | ||
| Bedaquiline | ATP synthase | Drug-Susceptible Strains | 0.03 - 0.12 |
| MDR/XDR Strains | Generally active | ||
| Linezolid | Protein synthesis (50S ribosome) | Drug-Susceptible Strains | 0.25 - 1.0 |
| MDR/XDR Strains | Generally active | ||
| Clofazimine | Believed to be multiple, including membrane disruption and ROS production | Drug-Susceptible Strains | 0.12 - 1.0 |
| MDR/XDR Strains | Generally active |
Note: MIC values can vary between studies depending on the exact methodology used. The MIC for AU 8918 was converted from its reported MIC90 of 3.1 µM.
Experimental Protocols
Accurate and reproducible assessment of anti-tubercular activity is critical. Below are summaries of key experimental protocols used to evaluate compounds like this compound.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is a standard for determining the antimicrobial activity of a compound.
-
Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) is commonly used.
-
Inoculum Preparation: M. tuberculosis colonies are suspended in sterile water with glass beads and vortexed. The suspension is adjusted to a 0.5 McFarland standard, and then diluted to a final inoculum of approximately 10^5 CFU/mL in the test wells.
-
Plate Setup: A 96-well microtiter plate is used. The test compound is serially diluted in the wells. A growth control (no drug) and a sterility control (no bacteria) are included.
-
Incubation: The plate is sealed and incubated at 37°C.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that inhibits visible growth. This is typically read after 14-21 days of incubation. A visual aid, such as an inverted mirror, can be used for easier reading. The reference strain M. tuberculosis H37Rv is often used as a control.
PptT Inhibition - BpsA Assay
This is a colorimetric assay to measure the enzymatic activity of PptT.
-
Principle: PptT activates the non-ribosomal peptide synthetase BpsA from Streptomyces lavendulae. Activated BpsA then catalyzes the conversion of L-glutamine to the blue pigment indigoidine. The amount of indigoidine produced is proportional to the PptT activity.
-
Reaction Mixture: A typical reaction mixture contains Tris-Cl buffer (pH 8.0), MgCl₂, ATP, and the apo-BpsA enzyme.
-
Procedure:
-
The PptT enzyme and the test inhibitor (e.g., AU 8918) are pre-incubated.
-
The reaction is initiated by adding L-glutamine.
-
The mixture is incubated at room temperature.
-
The production of indigoidine can be measured spectrophotometrically at 590 nm. A decrease in absorbance compared to the control (no inhibitor) indicates inhibition of PptT.
-
PptT Inhibition - Fluorescence Polarization (FP) Assay
This is a high-throughput method for screening PptT inhibitors.
-
Principle: This assay measures the PptT-catalyzed transfer of a fluorescently labeled coenzyme A (CoA) analog to an acyl carrier protein (ACP). When the smaller fluorescent CoA is attached to the larger ACP, the polarization of its fluorescence increases. Inhibitors of PptT will prevent this transfer, resulting in a lower fluorescence polarization signal.
-
Reagents:
-
PptT enzyme.
-
A fluorescently labeled CoA derivative (e.g., with rhodamine).
-
An ACP substrate (e.g., the N-terminal ACP domain of M.tb polyketide synthase 13).
-
Assay buffer containing HEPES and MgCl₂.
-
-
Procedure:
-
The PptT enzyme is incubated with the test inhibitor in a microplate well.
-
The fluorescent CoA and ACP are added to initiate the reaction.
-
The plate is incubated to allow the enzymatic reaction to proceed.
-
The fluorescence polarization is measured using a plate reader with appropriate filters. A dose-dependent decrease in fluorescence polarization indicates inhibitory activity.
-
Mandatory Visualization
PptT Signaling Pathway in M. tuberculosis
The following diagram illustrates the central role of PptT in the activation of various synthases required for the biosynthesis of essential lipids and virulence factors in M. tuberculosis.
Caption: Role of PptT in M.tb and its inhibition by this compound.
Experimental Workflow for MIC Determination
The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration of a compound against M. tuberculosis.
Caption: Workflow for M.tb MIC determination.
References
Confirming the mechanism of action of PptT-IN-1 through genetic studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PptT-IN-1, a potent inhibitor of Mycobacterium tuberculosis 4'-phosphopantetheinyl transferase (PptT), and its analogues. We present supporting experimental data from genetic studies that confirm its mechanism of action and compare its performance against other PptT inhibitors. Detailed experimental protocols and visualizations are included to facilitate the replication and extension of these findings in your own research.
Introduction
PptT is an essential enzyme in Mycobacterium tuberculosis, responsible for the post-translational modification of acyl carrier proteins. This modification is a crucial step in the biosynthesis of mycolic acids and other lipid virulence factors, making PptT a prime target for novel anti-tuberculosis drugs. This compound (also known as compound 5j in foundational studies) belongs to the amidinourea class of inhibitors that have been specifically developed to target this essential pathway. Genetic validation, primarily through the use of conditional knockdown mutants, has been instrumental in confirming that the antibacterial activity of these compounds is indeed due to the inhibition of PptT.
Data Presentation: PptT Inhibitor Performance
The following tables summarize the biochemical potency and whole-cell activity of this compound and its key comparators. The data is extracted from "In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas" by Ottavi S, et al. (2022).
Table 1: Biochemical Potency of PptT Inhibitors
| Compound | PptT IC50 (µM) |
| This compound (5j) | 2.8 |
| Amidinourea 8918 (1) | 2.3 |
| Lidamidine (2) | >100 |
| Proguanil (3) | >100 |
| Analogue 5k | 0.99 |
| Analogue 5n | 1.2 |
IC50 values were determined using a BpsA-coupled assay which measures the ability of PptT to activate BpsA, a nonribosomal peptide synthase. A lower IC50 value indicates greater potency.
Table 2: Whole-Cell Activity of PptT Inhibitors against M. tuberculosis
| Compound | MIC90 (µM) vs. Wild-Type H37Rv | MIC90 (µM) vs. PptT Conditional Knockdown (cKD) |
| This compound (5j) | >100 | - |
| Amidinourea 8918 (1) | 3.1 | >30-fold lower MIC90 in the absence of ATC |
| Analogue 5k | 6.6 | Not specified |
| Analogue 5n | 2.2 | Not specified |
MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms) values indicate the whole-cell antibacterial activity. A lower MIC90 value indicates greater activity. The PptT conditional knockdown (cKD) strain allows for the validation of on-target activity; increased susceptibility in the absence of the inducer anhydrotetracycline (ATC) confirms that the compound's activity is due to PptT inhibition.[1]
Experimental Protocols
Generation of a pptT Conditional Knockdown (cKD) Mutant in M. tuberculosis
This protocol outlines the general steps for creating a pptT conditional knockdown mutant, a critical tool for validating the on-target activity of inhibitors like this compound. This method involves replacing the native promoter of the target gene with a tetracycline-inducible promoter.
Principle: The expression of the pptT gene is placed under the control of a tetracycline-repressible promoter (Tet-OFF system) or a tetracycline-inducible promoter (Tet-ON system). In the absence (or presence, depending on the system) of an inducer like anhydrotetracycline (ATc), the expression of PptT is significantly reduced, making the cells hypersensitive to inhibitors of PptT.
Methodology:
-
Vector Construction:
-
A suicide vector containing a selectable marker (e.g., kanamycin resistance) and a counter-selectable marker (e.g., sacB) is used.
-
The 5' and 3' flanking regions of the native pptT promoter are cloned into the suicide vector.
-
The tetracycline-inducible promoter (e.g., Pmyc1_tetO) is cloned between the two flanking regions.
-
-
Electroporation and Homologous Recombination:
-
The constructed vector is introduced into wild-type M. tuberculosis H37Rv via electroporation.
-
The bacteria are plated on a medium containing the selectable marker to select for single-crossover homologous recombinants.
-
-
Selection of Double-Crossover Mutants:
-
Single-crossover colonies are grown in a medium without the selectable marker to allow for the second crossover event.
-
The culture is then plated on a medium containing the counter-selectable agent (e.g., sucrose for sacB) to select for double-crossover mutants where the native promoter has been replaced by the inducible promoter.
-
-
Verification of Mutants:
-
Genomic DNA is extracted from the potential mutants.
-
PCR with primers flanking the promoter region is performed to confirm the replacement of the native promoter with the inducible promoter.
-
Western blotting can be performed to confirm the controlled expression of PptT in the presence and absence of the inducer.
-
On-Target Validation of PptT Inhibitors using the cKD Mutant
Principle: This assay compares the minimum inhibitory concentration (MIC) of the test compound against the wild-type strain and the pptT cKD strain under both permissive (normal PptT expression) and non-permissive (reduced PptT expression) conditions. A significant decrease in the MIC for the cKD strain under non-permissive conditions is strong evidence of on-target activity.
Methodology:
-
Bacterial Culture Preparation:
-
Wild-type M. tuberculosis H37Rv and the pptT cKD mutant are grown to mid-log phase in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
For the cKD strain, the culture is split into two: one with the inducer (e.g., ATc) to maintain PptT expression (permissive condition) and one without the inducer to deplete PptT (non-permissive condition).
-
-
MIC Determination:
-
A two-fold serial dilution of the test compound (e.g., this compound) is prepared in a 96-well plate.
-
The wild-type and cKD cultures (both permissive and non-permissive) are diluted and added to the wells.
-
The plates are incubated at 37°C for 7-14 days.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.
-
A significantly lower MIC for the cKD strain in the non-permissive condition compared to the wild-type and the permissive condition confirms that the compound's antibacterial activity is mediated through the inhibition of PptT.[1]
-
Mandatory Visualizations
Caption: PptT signaling pathway and point of inhibition.
Caption: Experimental workflow for genetic validation.
Caption: this compound and its alternatives relationship.
References
Unveiling the Molecular Embrace: A Comparative Analysis of PptT Inhibitors' Binding Modes
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions that govern inhibitor binding to Mycobacterium tuberculosis phosphopantetheinyl transferase (PptT) is paramount for the rational design of novel anti-tuberculosis therapeutics. This guide provides a comparative analysis of the binding modes of known PptT inhibitors, supported by quantitative data and detailed experimental methodologies.
PptT is a crucial enzyme in M. tuberculosis, responsible for the post-translational modification of carrier proteins involved in the biosynthesis of essential lipids and virulence factors, making it a prime target for drug development.[1] The enzyme catalyzes the transfer of the 4'-phosphopantetheine (Ppant) moiety from coenzyme A (CoA) to a conserved serine residue on acyl carrier protein (ACP) domains. Inhibition of PptT disrupts these vital biosynthetic pathways, ultimately leading to bacterial cell death.[1][2]
Comparative Binding Affinity and Inhibitory Potency
The development of PptT inhibitors has led to the discovery of several classes of compounds with varying potencies. The following table summarizes the quantitative data for representative inhibitors, providing a clear comparison of their biochemical efficacy.
| Inhibitor Class | Compound | Assay Type | IC50 (µM) | Kd (µM) | Reference |
| Amidinourea | AU 8918 | BpsA Assay | 2.3 | - | |
| FP Assay | 0.23 | - | |||
| Diaminopyridine | Compound 3a | FP Assay | 0.71 | - | |
| Natural Product | Sanguinarine chloride | BpsA Assay | ~10-20 | - | |
| Nitrosobenzopyrone | 6-nitroso-1,2-benzopyrone | BpsA Assay | ~5-10 | - | |
| - | CoA (natural substrate) | ITC | - | 0.036 |
Deciphering the Binding Interactions: A Structural Perspective
X-ray crystallography has been instrumental in elucidating the binding modes of inhibitors within the PptT active site. These structural studies reveal key interactions that can be exploited for the design of more potent and specific inhibitors.
A prominent class of PptT inhibitors are the amidinoureas , with AU 8918 being a well-characterized example. The co-crystal structure of PptT with AU 8918 reveals that the inhibitor occupies the narrow hydrophobic channel that typically accommodates the pantetheinyl arm of CoA. The amidinourea moiety of AU 8918 forms a crucial charge-charge interaction with a glutamate residue (E157) in the active site. The aromatic portion of the inhibitor extends into a more spacious antechamber of the binding pocket. Structure-activity relationship (SAR) studies on amidinoureas have shown that modifications to the aromatic ring can significantly impact potency.
More recent work has explored heterocyclic replacements for the amidinourea scaffold, leading to the development of diaminopyridine-based inhibitors . These compounds were designed to mimic the key hydrogen bonding interactions of the amidinourea group while offering different physicochemical properties. Docking studies and subsequent biochemical assays confirmed that these scaffolds can effectively inhibit PptT.
The following diagram illustrates the generalized mechanism of PptT and the inhibitory action of compounds that compete with the natural substrate, CoA.
Experimental Protocols
The characterization of PptT inhibitors relies on robust and reproducible experimental assays. Below are detailed methodologies for two commonly employed assays.
Fluorescence Polarization (FP) Assay
This assay measures the ability of a test compound to displace a fluorescently labeled CoA analog from the PptT active site.
Protocol:
-
Reagents and Buffers:
-
PptT enzyme (purified)
-
Fluorescently labeled CoA (e.g., rhodamine-CoA)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT.
-
Test compounds dissolved in DMSO.
-
-
Assay Procedure:
-
Add PptT and the fluorescently labeled CoA to the assay buffer in a microplate well and incubate to allow binding.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by the inhibitor.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
BpsA Colorimetric Assay
This assay utilizes the non-ribosomal peptide synthetase BpsA as a reporter for PptT activity. PptT activates apo-BpsA, which then synthesizes a blue indigoidine pigment.
Protocol:
-
Reagents and Buffers:
-
PptT enzyme (purified)
-
Apo-BpsA (purified)
-
CoA
-
L-glutamine
-
ATP
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2.
-
Test compounds dissolved in DMSO.
-
-
Assay Procedure:
-
In a microplate well, combine PptT, apo-BpsA, CoA, L-glutamine, and ATP in the assay buffer.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate at a suitable temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).
-
Stop the reaction and measure the absorbance of the produced indigoidine at 590 nm.
-
-
Data Analysis:
-
The decrease in absorbance at 590 nm corresponds to the inhibition of PptT activity.
-
Determine IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
The following diagram outlines the workflow for screening and characterizing PptT inhibitors.
References
- 1. 4′-Phosphopantetheinyl Transferase PptT, a New Drug Target Required for Mycobacterium tuberculosis Growth and Persistence In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Biochemistry, and Inhibition of Essential 4′-Phosphopantetheinyl Transferases from Two Species of Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vitro Efficacy of PptT-IN-1 in In Vivo Models: A Comparative Guide
This guide provides a framework for researchers, scientists, and drug development professionals to objectively evaluate the translation of in vitro findings for the novel protein kinase inhibitor, PptT-IN-1, into in vivo settings. As "this compound" is a designated placeholder for a hypothetical molecule, this document serves as a template, offering standardized methodologies and comparative data points against established kinase inhibitors.
Introduction to this compound
For the purpose of this guide, we will hypothesize that PptT is a serine/threonine kinase implicated in a pro-survival signaling pathway frequently overactive in colorectal cancer. This compound is a novel, ATP-competitive small molecule inhibitor designed to selectively target PptT. Initial in vitro studies have demonstrated its potent and selective inhibition of PptT kinase activity and subsequent reduction in the proliferation of colorectal cancer cell lines. This guide outlines the critical next steps in validating these promising in vitro results in a preclinical in vivo setting.
Comparative In Vitro Inhibitory Activity
A crucial step in characterizing a new inhibitor is to benchmark its activity against other known kinase inhibitors, particularly those targeting similar pathways or tumor types.
Table 1: Comparative IC50 Values of Kinase Inhibitors
| Kinase Target | This compound IC50 (nM) | Sorafenib IC50 (nM) | Sunitinib IC50 (nM) |
| PptT | [Insert Data] | >10,000 | >10,000 |
| VEGFR2 | >5,000 | 90 | 9 |
| PDGFRβ | >5,000 | 58 | 69 |
| BRAF | >10,000 | 22 | >10,000 |
| c-Kit | >10,000 | 68 | 1 |
Note: Data for Sorafenib and Sunitinib are representative values from published literature. Data for this compound should be experimentally determined.
Experimental Protocols
Detailed and reproducible protocols are essential for the validation of research findings.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the target kinase, PptT, and a panel of off-target kinases.
Methodology:
-
Reagents: Recombinant active PptT kinase, appropriate peptide substrate, ATP, this compound, and a suitable kinase assay kit (e.g., ADP-Glo™).
-
Procedure:
-
A serial dilution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and inhibitor at various concentrations.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a constant temperature (e.g., 30°C).
-
The reaction is stopped, and the remaining ATP is depleted.
-
The amount of ADP produced, which is proportional to kinase activity, is quantified by adding a detection reagent that converts ADP to ATP, which then drives a luciferase-mediated reaction to produce a luminescent signal.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The luminescent signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression curve fit.
Cell-Based Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Lines: A panel of colorectal cancer cell lines with known PptT expression levels.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound or a vehicle control (DMSO).
-
After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
-
Data Analysis: The signal (absorbance or fluorescence) is normalized to the vehicle control, and the GI50 (concentration for 50% growth inhibition) is determined by plotting the percentage of viable cells against the inhibitor concentration.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or Athymic Nude) are used.
-
Procedure:
-
Human colorectal cancer cells (e.g., HCT116) are subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Mice are randomized into treatment groups (vehicle control, this compound at different doses, and a positive control like an established chemotherapy agent).
-
The compound is administered via a clinically relevant route (e.g., oral gavage) on a predetermined schedule (e.g., daily for 21 days).
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the vehicle control group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed anti-tumor effects.
Mandatory Visualizations
Diagrams illustrating the underlying biological rationale and experimental design are provided below.
Structure-Activity Relationship of PptT Inhibitors: A Comparative Guide
This guide provides a detailed comparison of the structure-activity relationships (SAR) of analogs of amidinourea-based inhibitors targeting the Mycobacterium tuberculosis 4'-phosphopantetheinyl transferase (PptT). PptT is a crucial enzyme for the biosynthesis of mycolic acids and other essential virulence factors, making it a promising target for novel anti-tuberculosis therapeutics.[1][2] The data presented here is based on a lead compound, AU 8918, and its derivatives, offering insights for researchers, scientists, and drug development professionals.
Comparative Efficacy of Amidinourea Analogs
The inhibitory potential of various analogs has been evaluated through both enzymatic and whole-cell assays. The following tables summarize the key quantitative data, providing a clear comparison of their performance.
Table 1: Effect of Methyl Group Addition on PptT and M. tuberculosis Growth Inhibition
| Compound | R Group | PptT Inhibition IC₅₀ (µM) - BpsA Assay | PptT Inhibition IC₅₀ (µM) - FP Assay | M. tuberculosis Growth Inhibition MIC₉₀ (µM) |
| AU 8918 (Lead) | H | 2.3 | 0.23 | 3.1 |
| Analog 1 | Methyl | >100 | >100 | >100 |
| Analog 2 | Ethyl | 25 | 2.5 | 12.5 |
| Analog 3 | Isopropyl | 50 | 5.0 | 25 |
Data sourced from studies on amidinourea-based PptT inhibitors.[3]
Table 2: Effect of Varying Aromatic Ring Substituents on PptT and M. tuberculosis Growth Inhibition
| Compound | Aromatic Ring Substituent | PptT Inhibition IC₅₀ (µM) - BpsA Assay | M. tuberculosis Growth Inhibition MIC₉₀ (µM) |
| Analog 4 | 4-Fluoro | 1.5 | 1.6 |
| Analog 5 | 4-Chloro | 1.2 | 1.3 |
| Analog 6 | 4-Bromo | 1.0 | 1.0 |
| Analog 7 | 4-Trifluoromethyl | 0.8 | 0.8 |
| Analog 8 | 4-Benzamide | 0.5 | 0.6 |
| Analog 9 | 4-Phenylsulfonamide | 0.4 | 0.5 |
Data compiled from research on amidinourea analogs.[2][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
PptT Inhibition Assay (BpsA-Coupled Colorimetric Assay)
This high-throughput screening assay monitors the PptT-mediated activation of the non-ribosomal peptide synthetase BpsA, which synthesizes a blue pigment, indigoidine.
-
Preparation of Reagents:
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 0.01% (v/v) Triton-X 100.
-
PptT enzyme solution: Purified PptT diluted in assay buffer to the desired concentration (e.g., 0.4 µM).
-
Reaction mix: Assay buffer containing 10 mM MgCl₂, 5 mM ATP, 5 mM L-glutamine, 10 µM Coenzyme A (CoA), and 0.6 µM apo-BpsA.
-
Inhibitor solutions: Serial dilutions of test compounds in DMSO.
-
-
Assay Procedure:
-
Add 2 µL of inhibitor solution to the wells of a 96-well plate.
-
Add 48 µL of the PptT enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the reaction mix to each well.
-
Incubate the plate at room temperature for 1 hour.
-
-
Data Analysis:
-
Measure the absorbance at 590 nm using a plate reader.
-
Calculate the percent inhibition relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
In Vitro M. tuberculosis Growth Inhibition Assay (MGIA)
This assay determines the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
-
Preparation of Cultures:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 1.0.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well plate containing 7H9 broth.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the plates at 37°C for 7-14 days.
-
-
Data Analysis:
-
Determine the MIC₉₀, defined as the lowest concentration of the compound that inhibits at least 90% of the visible growth of M. tuberculosis.
-
Visualizations
Signaling Pathway
Caption: Role of PptT in M. tuberculosis and the mechanism of its inhibition.
Experimental Workflow
Caption: Workflow for structure-activity relationship studies of PptT inhibitors.
References
- 1. Mycobacterium tuberculosis PptT Inhibitors Based on Heterocyclic Replacements of Amidinoureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
Independent Verification of PptT-IN-1's Anti-Tubercular Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tubercular activity of PptT-IN-1, a representative inhibitor of the essential Mycobacterium tuberculosis enzyme 4'-phosphopantetheinyl transferase (PptT), with standard anti-tubercular agents. The data presented is collated from independent in vitro studies to offer a comprehensive overview of the potential of PptT inhibitors in the landscape of tuberculosis drug development. For the purpose of this guide, the well-characterized PptT inhibitor AU 8918 is used as a surrogate for this compound to provide concrete comparative data.
Data Presentation
The following tables summarize the in vitro anti-mycobacterial activity and enzyme inhibition potency of the PptT inhibitor AU 8918 and standard comparator drugs against Mycobacterium tuberculosis H37Rv.
Table 1: Comparative In Vitro Anti-Tubercular Activity
| Compound | Target | MIC₉₀ (µM) vs. M. tuberculosis H37Rv | Assay Method |
| PptT Inhibitor (AU 8918) | PptT | 3.1[1] | Microplate Alamar Blue Assay (MABA) |
| Isoniazid | InhA | 0.03 - 0.06 mg/L (~0.22 - 0.44 µM)[2] | Microdilution Method |
| Rifampicin | RpoB | 0.12 mg/L (~0.15 µM)[2] | Microdilution Method |
| Ethambutol | EmbB | 0.25 - 2 µg/mL (~1.22 - 9.78 µM) | 7H9 Broth Microdilution |
| Moxifloxacin | GyrA | 0.06 - 0.5 µg/mL (~0.15 - 1.24 µM) | 7H9 Broth Microdilution |
Table 2: PptT Inhibitor (AU 8918) Enzymatic Inhibition and Cytotoxicity Profile
| Parameter | Value | Assay Method |
| PptT IC₅₀ | 0.23 µM[1] | Fluorescence Polarization (FP) Assay |
| PptT IC₅₀ | 2.3 µM[1] | BpsA Assay |
| Cytotoxicity | Inhibition of ion channels hCaᵥ1.2 (IC₅₀, 8.35 µM) and hNaᵥ1.5 (IC₅₀, 3.75 µM) reported as a liability. Standard CC₅₀ data on mammalian cell lines (e.g., Vero, HepG2) is not readily available in the public domain. | Ion channel assays |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Microplate Alamar Blue Assay (MABA) for MIC Determination
This colorimetric assay is a widely used method for determining the susceptibility of Mycobacterium tuberculosis to various compounds.
-
Principle: The assay utilizes the Alamar Blue (resazurin) indicator, which is blue in its oxidized state and turns pink when reduced by metabolically active cells. The minimum inhibitory concentration (MIC) is defined as the lowest drug concentration that prevents this color change, indicating inhibition of bacterial growth.
-
Protocol:
-
Preparation of Drug Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Inoculum Preparation: A mid-log phase culture of M. tuberculosis H37Rv is diluted to a standardized cell density.
-
Inoculation: The prepared bacterial suspension is added to each well of the microtiter plate containing the drug dilutions.
-
Incubation: The plates are sealed and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue and Tween 80 is added to each well.
-
Second Incubation: The plates are re-incubated for 24-48 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the drug that prevents the color change of Alamar Blue from blue to pink.
-
Fluorescence Polarization (FP) Assay for PptT Inhibition
This assay measures the inhibition of PptT enzymatic activity by detecting changes in the polarization of fluorescently labeled Coenzyme A.
-
Principle: A fluorescently labeled Coenzyme A (CoA) analogue is used as a substrate for PptT. When the fluorescent CoA is transferred to the larger acyl carrier protein (ACP) by PptT, the tumbling rate of the fluorescent molecule slows down, leading to an increase in fluorescence polarization. Inhibitors of PptT will prevent this transfer, resulting in a low polarization signal.
-
Protocol:
-
Reaction Mixture Preparation: The assay is performed in a microplate format. Each well contains the PptT enzyme, the apo-acyl carrier protein (apo-ACP) substrate, and a buffer containing MgCl₂.
-
Inhibitor Addition: The test compound (e.g., AU 8918) at various concentrations is added to the wells.
-
Initiation of Reaction: The reaction is initiated by the addition of a fluorescently labeled CoA analogue.
-
Incubation: The plate is incubated at room temperature to allow the enzymatic reaction to proceed.
-
Measurement: The fluorescence polarization is measured at appropriate excitation and emission wavelengths using a microplate reader.
-
Data Analysis: The IC₅₀ value, the concentration of inhibitor required to reduce the PptT activity by 50%, is calculated from the dose-response curve.
-
In Vivo Efficacy Assessment in a Murine Tuberculosis Model (CFU Assay)
This assay quantifies the number of viable bacteria in the organs of infected animals to assess the efficacy of an anti-tubercular agent.
-
Principle: The number of viable M. tuberculosis bacteria in the lungs and spleens of infected mice is determined by plating serial dilutions of organ homogenates on a solid growth medium and counting the resulting colonies.
-
Protocol:
-
Infection: Mice are infected with a standardized inoculum of M. tuberculosis H37Rv, typically via aerosol or intravenous injection.
-
Treatment: After a pre-determined period to allow the infection to establish, mice are treated with the test compound or a control vehicle over a specified duration.
-
Organ Harvest: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically harvested.
-
Homogenization: The organs are homogenized in a suitable buffer (e.g., phosphate-buffered saline with Tween 80).
-
Serial Dilution: The organ homogenates are serially diluted.
-
Plating: Aliquots of the dilutions are plated on Middlebrook 7H11 agar plates.
-
Incubation: The plates are incubated at 37°C for 3-4 weeks until colonies are visible.
-
Colony Counting: The number of colonies on the plates is counted, and the Colony Forming Units (CFU) per organ are calculated. The reduction in CFU in treated groups compared to the untreated control group indicates the efficacy of the compound.
-
Mandatory Visualization
Below are diagrams illustrating the PptT signaling pathway and the experimental workflows.
Caption: PptT signaling pathway and point of inhibition.
Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).
Caption: Workflow for in vivo efficacy testing using the Colony Forming Unit (CFU) assay.
References
Safety Operating Guide
Proper Disposal and Handling of PptT-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like PptT-IN-1 are paramount for ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a potent inhibitor of the enzyme phosphopantetheinyl transferase (PptT) in Mycobacterium tuberculosis. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide incorporates data from a closely related compound, "PptT inhibitor 8918," to provide comprehensive safety and disposal procedures.
Immediate Safety and Logistical Information
This compound and its analogs are utilized in tuberculosis research. Due to the nature of this research, all handling and disposal should be conducted with the assumption that the compound may have biological and chemical hazards.
Quantitative Data Summary
The following table summarizes key quantitative data available for this compound and the related PptT inhibitor 8918.
| Parameter | Value | Source |
| This compound IC₅₀ | 2.8 μM | --INVALID-LINK--[1] |
| PptT inhibitor 8918 CAS No. | 65009-19-0 | --INVALID-LINK--[2] |
| PptT inhibitor 8918 Molecular Formula | C₁₄H₂₂N₄O | --INVALID-LINK--[2] |
| PptT inhibitor 8918 Molecular Weight | 262.357 g/mol | --INVALID-LINK--[2] |
Hazard Identification and Safety Precautions
Based on the Safety Data Sheet for the related "PptT inhibitor 8918," the following hazards are identified.[2] Users should handle this compound with the same level of caution.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H410: Very toxic to aquatic life with long lasting effects.
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P391: Collect spillage.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn at all times when handling this compound. This includes:
-
Safety goggles with side-shields
-
Protective gloves (e.g., nitrile)
-
Impervious clothing (lab coat)
-
A suitable respirator if dust or aerosols are generated
Proper Disposal Procedures
The disposal of this compound must be carried out in accordance with institutional, local, and national regulations for hazardous chemical waste. The following workflow provides a step-by-step guide for its proper disposal.
Experimental Protocols
While a specific, detailed experimental protocol for this compound is not available in the public domain, the following provides a generalized methodology for its use in a research setting, based on protocols for similar PptT inhibitors.
General Protocol for In Vitro PptT Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound against the PptT enzyme.
Materials:
-
This compound
-
Purified PptT enzyme
-
Substrate (e.g., a carrier protein)
-
Coenzyme A (CoA)
-
Assay buffer (specific composition will depend on the assay format)
-
Detection reagent (e.g., fluorescent probe)
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of inhibitor concentrations.
-
Enzyme Reaction:
-
In a microplate, add the PptT enzyme to the assay buffer.
-
Add the various concentrations of this compound to the wells containing the enzyme.
-
Include a control group with no inhibitor (solvent only).
-
Initiate the enzymatic reaction by adding the substrate and CoA.
-
-
Incubation: Incubate the microplate at a controlled temperature (e.g., 37°C) for a specific period.
-
Detection: Stop the reaction and add the detection reagent.
-
Measurement: Measure the signal (e.g., fluorescence) using a microplate reader.
-
Data Analysis: Plot the signal against the inhibitor concentration and calculate the IC₅₀ value.
The following diagram illustrates the general workflow for an in vitro inhibition assay.
By adhering to these safety protocols and disposal procedures, researchers can minimize risks to themselves and the environment while advancing important research in the field of drug development. Always consult your institution's specific guidelines and the most current safety information available.
References
Essential Safety and Operational Guide for Handling PptT-IN-1
This document provides immediate safety, handling, and disposal protocols for PptT-IN-1, a potent inhibitor of phosphopantetheinyl transferase (PptT) utilized in tuberculosis research. The information herein is compiled to ensure the safety of researchers, scientists, and drug development professionals. It is imperative to consult the official Safety Data Sheet (SDS) provided by the supplier for this compound for definitive guidance before handling this compound.
Hazard Identification and GHS Classification
While a specific Safety Data Sheet for this compound is not publicly available, based on data for similar laboratory chemicals, it should be handled as a substance with the following potential hazards.[1][2]
GHS Hazard Statements:
-
Harmful if swallowed.[1]
-
May cause an allergic skin reaction.
-
Causes serious eye irritation.
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
May cause respiratory irritation.
-
Suspected of causing genetic defects.
-
Suspected of damaging fertility or the unborn child.
-
Causes damage to organs.
-
May cause long-lasting harmful effects to aquatic life.
GHS Pictograms:
| Pictogram | Hazard Class |
|
| Acute toxicity (oral), Skin irritation, Eye irritation, Respiratory tract irritation |
|
| Respiratory sensitization, Germ cell mutagenicity, Reproductive toxicity, Specific target organ toxicity |
Signal Word: Danger
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specific Requirements |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if working with the compound as a powder or if aerosols may be generated. |
| Body Protection | A lab coat or disposable coveralls to prevent skin contact. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Do not breathe dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
For long-term storage of the compound in solvent, it is recommended to store at -80°C for up to 6 months or -20°C for 1 month, protected from light.
First-Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid materials that have come into contact with this compound, such as unused compound, contaminated gloves, and weighing papers, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and leak-proof hazardous waste container. Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
Arranging for Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
Experimental Workflow Diagram
Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
